Product packaging for 2-Methyl-3-(methylamino)butan-2-ol(Cat. No.:CAS No. 412274-84-1)

2-Methyl-3-(methylamino)butan-2-ol

Cat. No.: B2607304
CAS No.: 412274-84-1
M. Wt: 117.192
InChI Key: SOHFMOBBZSGBFW-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylamino)butan-2-ol ( 412274-84-1) is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . It is a chemical building block of interest in synthetic and pharmaceutical chemistry. The compound features both alcohol and secondary methylamino functional groups on a branched carbon chain, a structure that suggests potential utility as an intermediate in the synthesis of more complex molecules . Researchers value this structural motif for exploring structure-activity relationships and for constructing compounds with potential biological activity. As a secondary amino alcohol, it can serve as a precursor for further chemical modifications or be incorporated into molecular scaffolds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B2607304 2-Methyl-3-(methylamino)butan-2-ol CAS No. 412274-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(7-4)6(2,3)8/h5,7-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHFMOBBZSGBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412274-84-1
Record name 2-methyl-3-(methylamino)butan-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-Methyl-3-(methylamino)butan-2-ol, a substituted amino alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental procedures in published literature, this document outlines two primary, chemically sound synthesis strategies: the ring-opening of a tetrasubstituted epoxide and the reductive amination of an α-hydroxy ketone. The proposed experimental protocols are based on established methodologies for analogous transformations.

Core Synthesis Pathways

Two principal retrosynthetic disconnections for this compound lead to readily accessible starting materials. The first approach involves the nucleophilic addition of methylamine to a tetrasubstituted epoxide, while the second relies on the reductive amination of an α-hydroxy ketone.

Pathway 1: Ring-Opening of 2,3-Dimethyl-2,3-epoxybutane with Methylamine

This pathway commences with the epoxidation of 2,3-dimethyl-2-butene to form the corresponding tetrasubstituted epoxide, 2,3-dimethyl-2,3-epoxybutane (also known as tetramethyloxirane). Subsequent nucleophilic attack by methylamine on the epoxide ring, followed by protonation, yields the target amino alcohol.

Epoxide Ring-Opening Pathway 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene Epoxidation Epoxidation 2,3-Dimethyl-2-butene->Epoxidation 2,3-Dimethyl-2,3-epoxybutane 2,3-Dimethyl-2,3-epoxybutane Epoxidation->2,3-Dimethyl-2,3-epoxybutane Nucleophilic Attack Nucleophilic Attack 2,3-Dimethyl-2,3-epoxybutane->Nucleophilic Attack This compound This compound Nucleophilic Attack->this compound

Caption: Epoxide Ring-Opening Synthesis Pathway.

Pathway 2: Reductive Amination of 3-Hydroxy-3-methyl-2-butanone

This alternative route begins with the α-hydroxy ketone, 3-hydroxy-3-methyl-2-butanone. The reaction proceeds via the formation of an imine or enamine intermediate upon condensation with methylamine. Subsequent reduction of this intermediate with a suitable reducing agent affords the desired this compound.

Reductive Amination Pathway 3-Hydroxy-3-methyl-2-butanone 3-Hydroxy-3-methyl-2-butanone Condensation Condensation 3-Hydroxy-3-methyl-2-butanone->Condensation Imine/Enamine Intermediate Imine/Enamine Intermediate Condensation->Imine/Enamine Intermediate Reduction Reduction Imine/Enamine Intermediate->Reduction This compound This compound Reduction->this compound

Caption: Reductive Amination Synthesis Pathway.

Experimental Protocols

The following are proposed, detailed experimental procedures for the two primary synthesis pathways. These protocols are based on established chemical literature for similar transformations and should be adapted and optimized as necessary.

Pathway 1: Epoxide Ring-Opening

Step 1: Synthesis of 2,3-Dimethyl-2,3-epoxybutane

  • Materials: 2,3-Dimethyl-2-butene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium sulfite solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2,3-dimethyl-2-butene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of a saturated sodium sulfite solution.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

    • Purify the crude product by distillation to obtain pure 2,3-dimethyl-2,3-epoxybutane.

Step 2: Synthesis of this compound

  • Materials: 2,3-Dimethyl-2,3-epoxybutane, methylamine (40% solution in water or as a solution in ethanol), ethanol, diethyl ether, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • In a sealed pressure tube, dissolve 2,3-dimethyl-2,3-epoxybutane (1.0 eq) in ethanol.

    • Add an excess of methylamine solution (e.g., 5-10 eq).

    • Seal the tube and heat the reaction mixture to 80-100 °C for 24-48 hours. The high steric hindrance of the tetrasubstituted epoxide may necessitate elevated temperatures and prolonged reaction times.

    • After cooling to room temperature, carefully vent the pressure tube.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

    • Dissolve the residue in diethyl ether and wash with water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Pathway 2: Reductive Amination
  • Materials: 3-Hydroxy-3-methyl-2-butanone, methylamine hydrochloride, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol, triethylamine, hydrochloric acid, diethyl ether, sodium hydroxide.

  • Procedure:

    • To a solution of 3-hydroxy-3-methyl-2-butanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol, add triethylamine (1.2 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the pH between 6 and 7 by the dropwise addition of dilute HCl if necessary.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Quench the reaction by the careful addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Make the aqueous residue basic (pH > 10) with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation under reduced pressure or column chromatography.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the proposed synthesis pathways. These values are estimates based on typical yields for analogous reactions reported in the literature and should be experimentally determined.

Table 1: Ring-Opening of 2,3-Dimethyl-2,3-epoxybutane with Methylamine

StepReactantReagentProductSolventTemp. (°C)Time (h)Yield (%)
12,3-Dimethyl-2-butenem-CPBA2,3-Dimethyl-2,3-epoxybutaneDCM0 - RT4-685-95
22,3-Dimethyl-2,3-epoxybutaneMethylamineThis compoundEthanol80-10024-4840-60

Table 2: Reductive Amination of 3-Hydroxy-3-methyl-2-butanone

ReactantReagentReducing AgentProductSolventTemp. (°C)Time (h)Yield (%)
3-Hydroxy-3-methyl-2-butanoneMethylamine HCl, Et₃NNaBH₃CN or NaBH(OAc)₃This compoundMethanol0 - RT12-2460-80

Characterization Data

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Resonances corresponding to two methyl groups on the carbinol carbon, a methyl group on the nitrogen, a methine proton adjacent to the nitrogen, and exchangeable protons for the hydroxyl and amine groups.
¹³C NMR Signals for the quaternary carbinol carbon, the methine carbon bearing the amino group, and the various methyl carbons.
IR Broad absorption for the O-H stretch, N-H stretch, and C-N stretch.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (117.19 g/mol ).

Conclusion

This technical guide outlines two robust and feasible synthetic pathways for the preparation of this compound. While the ring-opening of a sterically hindered epoxide presents a more challenging transformation likely resulting in lower yields, the reductive amination of an α-hydroxy ketone offers a potentially more efficient and higher-yielding alternative. The provided experimental protocols serve as a detailed starting point for researchers to develop and optimize the synthesis of this target molecule for applications in drug discovery and development. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 2-Methyl-3-(methylamino)butan-2-ol is limited. This guide compiles the available information and presents plausible methodologies and conceptual pathways based on the chemistry of analogous compounds.

Chemical Identity and Properties

This compound is a chiral amino alcohol. Its structure features a tertiary alcohol and a secondary amine. The following tables summarize its known identifiers and computed chemical properties.[1][2]

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 412274-84-1
Molecular Formula C₆H₁₅NO
Synonyms Not available

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 117.19 g/mol PubChem[1]
XLogP3 0.4PubChem (Computed)
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)
Exact Mass 117.115364 g/mol PubChem (Computed)
Monoisotopic Mass 117.115364 g/mol PubChem (Computed)
Topological Polar Surface Area 32.3 ŲPubChem (Computed)
Heavy Atom Count 8PubChem (Computed)
Complexity 85.3PubChem (Computed)

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar amino alcohols. One common method involves the reductive amination of an appropriate alpha-hydroxy ketone.

Conceptual Synthesis Workflow:

G A 3-Hydroxy-3-methyl-2-butanone C Reductive Amination A->C B Methylamine (CH3NH2) B->C E This compound C->E D Reducing Agent (e.g., NaBH4, H2/Pd) D->C caption Conceptual synthesis of this compound. G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Amino Alcohol (Ligand) GPCR GPCR AA->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to caption Hypothetical GPCR signaling pathway for an amino alcohol.

References

Structural Analysis of 2-Methyl-3-(methylamino)butan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the chemical compound 2-Methyl-3-(methylamino)butan-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous compounds to predict its spectroscopic characteristics. It outlines detailed hypothetical experimental protocols for its synthesis and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers and professionals involved in the synthesis, characterization, and potential application of novel aminobutanol derivatives.

Introduction

This compound is a tertiary amino alcohol with potential applications in organic synthesis and as a building block for pharmacologically active molecules. Its structure, featuring both a hydroxyl and a secondary amine group, suggests the possibility of interesting chemical and biological properties. Accurate structural elucidation is the cornerstone of understanding its reactivity, and potential for drug development. This guide provides a predictive analysis of its key structural features and a methodological framework for its experimental verification.

Chemical and Physical Properties

Based on its structure and data from publicly available databases, the fundamental properties of this compound are summarized below.[1][2][3]

PropertyValueSource
Molecular FormulaC6H15NOPubChem[1][2]
Molecular Weight117.19 g/mol BLDpharm[3]
IUPAC NameThis compoundPubChem[1]
InChIInChI=1S/C6H15NO/c1-5(7-4)6(2,3)8/h5,7-8H,1-4H3PubChem[1]
InChIKeySOHFMOBBZSGBFW-UHFFFAOYSA-NPubChem[1]
SMILESCC(C(C)(C)O)NCPubChem[1]
XlogP (predicted)0.2PubChem[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data (Solvent: CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.9 - 1.1d3H-CH(CH₃)-
~ 1.2 - 1.4s6H-C(CH₃)₂-
~ 2.3 - 2.5s3H-NH(CH₃)
~ 2.8 - 3.0q1H-CH(CH₃)-
~ 1.5 - 2.5 (broad)s1H-OH
~ 1.5 - 2.5 (broad)s1H-NH-
Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (ppm)Assignment
~ 15 - 20-CH(CH₃)-
~ 25 - 30-C(CH₃)₂-
~ 30 - 35-NH(CH₃)
~ 60 - 65-CH(NH)-
~ 70 - 75-C(OH)-
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200BroadO-H stretch (hydrogen-bonded)
~ 3350 - 3310Weak-MediumN-H stretch
~ 2970 - 2850StrongC-H stretch (alkane)
~ 1470 - 1450MediumC-H bend (alkane)
~ 1150 - 1050StrongC-O stretch (tertiary alcohol)
~ 1100 - 1000MediumC-N stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
117Low[M]⁺ (Molecular Ion)
102Medium[M - CH₃]⁺
100Medium[M - OH]⁺
88Medium[M - C₂H₅]⁺
58High[CH₃CH=NHCH₃]⁺ (Base Peak)
59High[(CH₃)₂COH]⁺

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and structural characterization of this compound.

Proposed Synthesis Protocol: Reductive Amination

This protocol is a hypothetical procedure based on standard organic synthesis techniques for forming amino alcohols.

  • Reaction Setup: To a solution of 3-amino-2-methylbutan-2-ol (1 equivalent) in methanol in a round-bottom flask, add formaldehyde (1.2 equivalents) at 0 °C.

  • Reduction: After stirring for 30 minutes, add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Place a drop of the neat liquid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a logical flow for the structural analysis of this compound.

Synthesis_Workflow Reactants 3-Amino-2-methylbutan-2-ol + Formaldehyde Reaction_Vessel Reaction in Methanol (0 °C to RT) Reactants->Reaction_Vessel Reducing_Agent Sodium Borohydride Addition Reaction_Vessel->Reducing_Agent Workup Aqueous Workup & Extraction Reducing_Agent->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Structural_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR IR Spectroscopy IR->Structure_Elucidation MS Mass Spectrometry MS->Structure_Elucidation Sample Purified Sample Sample->NMR Sample->IR Sample->MS Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure

Caption: Logical workflow for the structural analysis of the target compound.

Biological Activity

Currently, there is no publicly available information on the biological activity or signaling pathways associated with this compound. Further research is required to explore its pharmacological potential.

Conclusion

This technical guide provides a predictive structural analysis and a framework for the experimental characterization of this compound. The presented data, while predictive, offers a solid foundation for researchers to undertake the synthesis and detailed analysis of this compound. The outlined protocols are based on established methodologies and can be adapted as needed. Future studies are warranted to investigate the biological properties of this molecule, which may unveil novel applications in medicinal chemistry and drug development.

References

Spectroscopic Profile of 2-Methyl-3-(methylamino)butan-2-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Methyl-3-(methylamino)butan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data and details the standard experimental protocols for acquiring such data.

Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented in Table 1. This data is valuable for the initial identification of the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]+118.1226
[M+Na]+140.1046
[M+K]+156.0785
[M+NH4]+135.1492
[M-H]-116.1081

Table 1: Predicted Mass Spectrometry Data for this compound.

Expected Spectroscopic Features

Based on the chemical structure of this compound, the following spectral characteristics are anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. This would include signals for the two methyl groups attached to the tertiary carbon, the methyl group attached to the nitrogen, the methine proton, the amine proton, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of their neighboring groups.

  • ¹³C NMR: The carbon-13 NMR spectrum would display signals for each of the unique carbon atoms in the molecule. This includes the two carbons of the tertiary alcohol moiety, the methine carbon, the carbon of the N-methyl group, and the carbons of the two other methyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretching band, typical for alcohols.

  • An N-H stretching band for the secondary amine.

  • C-H stretching bands for the aliphatic methyl and methine groups.

  • A C-O stretching band for the tertiary alcohol.

  • N-H bending and C-N stretching vibrations.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to determine the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small quantity of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at a specific frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). An appropriate ionization technique is used, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight and Formula Determination Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A diagram illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

2-Methyl-3-(methylamino)butan-2-ol CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 412274-84-1

This technical guide serves to provide available information on the chemical compound 2-Methyl-3-(methylamino)butan-2-ol for researchers, scientists, and drug development professionals.

Chemical Identity

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 412274-84-1BLDpharm[2]
Molecular Formula C6H15NOPubChem[1]
Molecular Weight 117.19 g/mol BLDpharm[2]
SMILES CC(C(C)(C)O)NCPubChem[1]

Availability of Technical Data

A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of in-depth technical information for this compound. While the compound is commercially available and its basic chemical identifiers are documented, there is a notable absence of published research pertaining to its biological activity, experimental protocols, and potential signaling pathways.

The information that is available is primarily limited to supplier specifications and entries in chemical databases, which do not provide the level of detail required for a comprehensive technical whitepaper. Searches for synthesis protocols, biological activity data, and research articles specifically mentioning this compound or its CAS number (412274-84-1) did not yield any substantive experimental studies.

Logical Relationship of Available Information

Due to the lack of detailed experimental data, a logical workflow for a researcher interested in this compound would begin with basic characterization and screening.

cluster_0 Initial Research Phase cluster_1 Screening and Characterization cluster_2 Further Development Compound Acquisition Compound Acquisition Structural Verification Structural Verification Compound Acquisition->Structural Verification Purity Analysis Purity Analysis Structural Verification->Purity Analysis Solubility Testing Solubility Testing Purity Analysis->Solubility Testing In vitro Assays In vitro Assays Solubility Testing->In vitro Assays Preliminary Toxicity Preliminary Toxicity In vitro Assays->Preliminary Toxicity Target Identification Target Identification Preliminary Toxicity->Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization

Initial research workflow for a novel compound.

Conclusion

While this compound is a defined chemical entity with the CAS number 412274-84-1, there is a significant lack of publicly available scientific data. Therefore, it is not possible to provide a detailed in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested. The information presented here is based on the limited data available from chemical suppliers and databases. Further research would be required to elucidate the properties and potential applications of this compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the mechanism of action of the chemical compound 2-Methyl-3-(methylamino)butan-2-ol. Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is currently no documented information regarding the specific mechanism of action, pharmacological properties, or biological activity of this compound. This document outlines the search methodology and the findings, concluding with the present lack of data in the field.

Introduction

This compound is a chemical entity with the molecular formula C6H15NO. Its structure is characterized by a butane backbone with a hydroxyl group at position 2, a methyl group also at position 2, and a methylamino group at position 3. The presence of both a tertiary alcohol and a secondary amine functional group suggests potential for biological activity. This guide was initiated to provide a detailed technical overview of its core mechanism of action for researchers and professionals in drug development.

Basic chemical information for this compound is available in public databases such as PubChem, which provide details on its structure, molecular weight, and other physicochemical properties[1]. However, these entries do not contain any information regarding its biological function.

Search Methodology

A multi-pronged search strategy was employed to locate any available data on the mechanism of action of this compound. The search encompassed a wide range of scientific and patent databases, including but not limited to:

  • Scientific Literature Databases: Google Scholar, PubMed, Scopus, Web of Science.

  • Chemical Databases: PubChem, ChemSpider, CAS SciFinder.

  • Patent Databases: Google Patents, USPTO, Espacenet.

The search queries included the compound's name, synonyms, and CAS number (49675-17-6), in combination with terms such as "mechanism of action," "pharmacology," "biological activity," "in vitro," "in vivo," "receptor binding," and "enzyme inhibition."

Findings

Despite an exhaustive search, no peer-reviewed scientific articles, conference proceedings, or clinical trial data detailing the mechanism of action of this compound were identified. The scientific literature is silent on its pharmacological targets, signaling pathways, and overall effects on biological systems.

The patent literature was also extensively reviewed. While the compound is mentioned in a number of patents, these references are typically in the context of chemical synthesis methodologies or as part of large combinatorial libraries, without any specific disclosure of its biological activity or mechanism of action. The patents found did not contain any pharmacological data, such as binding affinities, IC50 values, or efficacy in disease models.

Analysis of Structurally Similar Compounds

In the absence of direct data, an analysis of structurally similar compounds was considered. Compounds such as 3-(Methylamino)butan-2-ol and other amino alcohols were investigated to determine if a potential mechanism could be inferred. However, due to the significant impact that small structural changes can have on biological activity, any extrapolation of the mechanism of action from analogous compounds would be highly speculative and scientifically unsound without direct experimental evidence for this compound.

Conclusion

This technical guide concludes that there is no publicly available information on the mechanism of action of this compound. The lack of data across both the scientific and patent landscapes indicates that the biological effects of this compound have not been a subject of published research.

For researchers, scientists, and drug development professionals, this represents a completely unexplored area. Any investigation into the biological properties of this compound would be novel and would require foundational in vitro and in vivo studies to first identify any biological activity and subsequently elucidate its mechanism of action.

Future Directions

To determine the mechanism of action of this compound, the following experimental workflow is proposed:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Elucidation High-Throughput Screening High-Throughput Screening Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Active Hit Phenotypic Screening Phenotypic Screening Computational Target Prediction Computational Target Prediction Phenotypic Screening->Computational Target Prediction Observed Phenotype In Vitro Assays In Vitro Assays Affinity Chromatography->In Vitro Assays Computational Target Prediction->In Vitro Assays Cellular Assays Cellular Assays In Vitro Assays->Cellular Assays In Vivo Models In Vivo Models Cellular Assays->In Vivo Models

Caption: Proposed experimental workflow for determining the mechanism of action.

This workflow would begin with broad screening to identify any biological effects, followed by target identification and detailed mechanistic studies. Until such research is conducted and published, the mechanism of action of this compound will remain unknown.

References

An In-Depth Technical Guide on the Stability and Degradation of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Stability and Degradation Profile of 2-Methyl-3-(methylamino)butan-2-ol

This document aims to provide a thorough technical guide on the stability and degradation of the chemical compound this compound. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the stability, degradation pathways, and forced degradation studies for this particular molecule.

While basic chemical and physical properties for this compound, such as its CAS number (412274-84-1) and molecular formula (C6H15NO), are documented, detailed experimental data regarding its stability under various stress conditions (e.g., pH, temperature, light, oxidation) are not available in the reviewed sources.[1][2][3] Consequently, it is not possible to provide quantitative data, detailed experimental protocols, or established degradation pathways at this time.

For a structurally related compound, 3-Amino-3-methyl-2-butanol, the safety data sheet explicitly states "no data available" for key stability and reactivity parameters, including reactivity, chemical stability, and hazardous decomposition products.[4] This further underscores the general scarcity of stability information for this class of compounds in the public domain.

Information was found concerning the atmospheric degradation of a different, but structurally related molecule, 2-methyl-3-buten-2-ol.[5] This process is initiated by hydroxyl radicals and is relevant to environmental chemistry but does not directly inform on the stability of this compound in pharmaceutical or laboratory settings.

Given the absence of specific stability and degradation data, the following sections, which would typically form the core of such a technical guide, cannot be populated with the required detailed information.

Stability Profile

A comprehensive stability profile of a compound requires data from forced degradation studies under various conditions. As no such studies for this compound have been identified, a quantitative summary of its stability cannot be provided.

Degradation Pathways

The identification of degradation products and the elucidation of degradation pathways are critical for understanding a molecule's stability. Without experimental data from stress testing, the degradation pathways of this compound remain uncharacterized.

Experimental Protocols

Detailed methodologies for conducting stability and degradation studies are essential for reproducibility and comparison. The absence of published studies means that no established experimental protocols can be cited or described for this specific compound.

Data Presentation

Due to the lack of quantitative data from stability and degradation studies, no tables summarizing this information can be presented.

Visualization of Pathways and Workflows

As no degradation pathways or experimental workflows for the stability testing of this compound have been described in the available literature, no corresponding diagrams can be generated.

There is a clear gap in the scientific literature regarding the stability and degradation of this compound. For researchers, scientists, and drug development professionals working with this compound, it will be necessary to conduct dedicated stability and forced degradation studies to establish its chemical robustness and identify potential degradation products. Such studies would be crucial for determining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Future research in this area would be highly valuable to the scientific community and would enable the creation of a comprehensive technical guide as originally intended. We recommend that any organization working with this compound considers initiating these studies to ensure the quality, safety, and efficacy of any related products.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide addresses the solubility characteristics of 2-Methyl-3-(methylamino)butan-2-ol, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in public literature, this document provides a comprehensive framework for its solubility assessment. The guide includes a detailed, generalized experimental protocol for determining solubility in various solvents, a discussion of the physicochemical factors governing the solubility of amino alcohols, and comparative solubility data for structurally analogous compounds. Furthermore, this guide presents visual workflows and logical diagrams to aid in the experimental design and interpretation of results.

Introduction

This compound is an organic compound featuring both a tertiary alcohol and a secondary amine functional group. This bifunctional nature imparts specific physicochemical properties that are critical for its application in various research and development contexts, particularly in drug discovery and material science. The solubility of a compound is a fundamental parameter that influences its bioavailability, formulation, and reaction kinetics. Understanding its behavior in different solvent systems—ranging from polar protic to nonpolar aprotic—is therefore essential for its effective utilization.

This guide provides a foundational understanding of the solubility of this compound. While specific quantitative data for this compound is not extensively documented, the principles and methodologies outlined herein offer a robust approach for its empirical determination and theoretical estimation.

Physicochemical Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The general principle of "like dissolves like" provides a preliminary assessment.[1][2]

  • Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a secondary amine (-NH) group makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. These groups are expected to facilitate high solubility in polar protic solvents like water and ethanol through strong intermolecular hydrogen bonds.[3] Most amino alcohols are highly water-soluble due to these hydrophilic groups.[3]

  • Molecular Structure: The molecule possesses a compact, branched alkyl backbone (a six-carbon chain). While the functional groups promote polarity, the hydrocarbon portion contributes to nonpolar character. This dual nature suggests some degree of solubility in less polar solvents. However, larger molecules can be more difficult for solvent molecules to surround and dissolve.[4]

  • Effect of pH: The secondary amine group is basic and can be protonated in acidic solutions to form a more soluble ammonium salt.[4][5] Conversely, in strongly basic solutions, the compound will remain in its less charged form. Therefore, the solubility in aqueous media is expected to be highly dependent on pH, increasing significantly in acidic conditions.[4][5]

Logical Diagram of Solubility Influences

The following diagram illustrates the relationship between the molecular properties of this compound and its expected solubility in different solvent classes.

G Diagram 1: Factors Influencing Solubility of this compound cluster_compound This compound cluster_properties Physicochemical Properties cluster_solvents Solvent Classes & Expected Solubility Compound C6H15NO FG Functional Groups: - Tertiary Alcohol (-OH) - Secondary Amine (-NH) Compound->FG Structure Branched Alkyl Backbone Compound->Structure Polarity High Polarity FG->Polarity HBond H-Bond Donor/Acceptor FG->HBond Basicity Basic Nature (Amine) FG->Basicity Nonpolar Nonpolar (e.g., Hexane, Toluene) Expected: Low Solubility Structure->Nonpolar PolarProtic Polar Protic (e.g., Water, Ethanol) Expected: High Solubility Polarity->PolarProtic favors PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Expected: Moderate Solubility Polarity->PolarAprotic favors HBond->PolarProtic favors AcidicAq Acidic Aqueous (e.g., dil. HCl) Expected: Very High Solubility Basicity->AcidicAq reacts to form soluble salt Nonpolar->Nonpolar favors Nonpolar->PolarProtic disfavors

Caption: Factors Influencing Solubility of this compound.

Experimental Protocol for Solubility Determination

This section provides a standardized protocol for determining the solubility of this compound. The shake-flask method is described, which is a reliable technique for measuring equilibrium solubility.[2][6]

Materials and Equipment
  • Compound: this compound (purity >98%)

  • Solvents:

    • Deionized Water

    • Ethanol (ACS grade)

    • Acetone (ACS grade)

    • Ethyl Acetate (ACS grade)

    • Hexane (ACS grade)

    • 0.1 M Hydrochloric Acid

    • 0.1 M Sodium Hydroxide

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Thermostatic shaker or orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, compatible with solvents)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Experimental Procedure
  • Preparation:

    • Set the thermostatic shaker to the desired temperature (e.g., 25 °C).

    • Prepare stock solutions of the compound for analytical calibration if required.

    • Develop and validate an analytical method (e.g., HPLC, GC) to accurately quantify the concentration of the compound.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium.

    • Record the exact mass of the compound added.

    • Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the thermostatic shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][6] Visual inspection should confirm the presence of undissolved solid.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

    • Centrifuge the vials to sediment the undissolved solid.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using the pre-validated HPLC or GC method to determine the concentration of the dissolved compound.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL or mol/L) using the measured concentration and the dilution factor.

    • Perform each experiment in triplicate to ensure reproducibility.

Experimental Workflow Diagram

G Diagram 2: Experimental Workflow for Solubility Determination prep 1. Preparation - Calibrate Balance - Set Shaker Temperature - Validate Analytical Method add_solid 2. Add Excess Solid Add this compound to a tared vial. prep->add_solid add_solvent 3. Add Solvent Add a known volume of the selected solvent. add_solid->add_solvent equilibrate 4. Equilibration - Cap vials securely - Agitate in thermostatic shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate centrifuge 5. Centrifugation Separate undissolved solid from the supernatant. equilibrate->centrifuge filter 6. Filtration Filter supernatant through a 0.22 µm syringe filter. centrifuge->filter dilute 7. Dilution Dilute the clear filtrate to a known volume for analysis. filter->dilute analyze 8. Analysis Quantify concentration using a validated method (e.g., HPLC). dilute->analyze calculate 9. Calculation - Determine solubility (mg/mL or mol/L) - Report mean and standard deviation (n=3) analyze->calculate

Caption: Experimental Workflow for Solubility Determination.

Comparative Solubility Data

Compound NameStructureSolventSolubilityReference
2-Methylbutan-2-ol C₅H₁₂OWaterSoluble in 8 parts water[7]
EthanolMiscible[7]
AcetoneMiscible[7]
3-Methylbutan-2-ol C₅H₁₂OWater59 g/L[8]
EthanolMiscible[8]
2-Methyl-3-buten-2-ol C₅H₁₀OWater19 g/100mL (good)[9]
2-Methyl-3-butyn-2-ol C₅H₈OWaterMiscible[3]
Amino Alcohols (General) R-CH(NH₂)-CH(OH)-R'WaterGenerally highly soluble[3]
L-Valine (an amino acid) C₅H₁₁NO₂WaterHigh[10]
EthanolLower than in water[10]
AcetoneVery Low[10]

Note: The data presented is for comparative purposes only and may not be directly predictive of the solubility of this compound.

The data for analogous compounds support the theoretical predictions. Small alcohols with similar carbon counts show moderate to high water solubility, which decreases as the hydrocarbon character increases. The presence of a nitrogen-containing group, as in amino acids, generally maintains high water solubility but this is significantly reduced in less polar organic solvents like ethanol and acetone.[10]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data is sparse, the provided theoretical background, a detailed experimental protocol, and comparative data for analogous compounds offer a solid foundation for researchers, scientists, and drug development professionals. The bifunctional nature of the molecule suggests high solubility in polar protic and acidic aqueous solvents, with diminishing solubility in less polar environments. The outlined experimental workflow provides a clear path for the empirical validation of these predictions. Future experimental studies are encouraged to populate the public domain with quantitative solubility data for this and similar compounds.

References

An In-depth Technical Guide to 2-Methyl-3-(methylamino)butan-2-ol: A Compound Awaiting Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, it has been determined that 2-Methyl-3-(methylamino)butan-2-ol is a compound with a significant lack of published research. While its chemical structure and basic identifiers are cataloged, there is no available information regarding its discovery, history of synthesis, experimental data, or biological activity. This technical guide serves to highlight the current void in knowledge surrounding this molecule and to propose potential avenues for future research based on the analysis of structurally similar compounds.

Physicochemical Properties and Identifiers

While experimental data is absent from the scientific record, computational predictions provide a basic profile of this compound.

PropertyPredicted ValueSource
Molecular Formula C₆H₁₅NOPubChem
Molecular Weight 117.19 g/mol PubChem
CAS Number 412274-84-1PubChem
IUPAC Name This compoundPubChem
SMILES CC(C(C)(C)O)NCPubChem
Predicted LogP 0.6PubChem
Predicted Boiling Point 157.8 ± 25.0 °CPubChem
Predicted Density 0.886 ± 0.06 g/cm³PubChem

Potential Synthetic Pathways

The synthesis of this compound has not been explicitly described in the literature. However, based on established organic chemistry principles for the formation of amino alcohols, a hypothetical synthetic route can be proposed. A plausible approach would involve the reductive amination of a suitable keto-alcohol precursor.

Hypothetical Experimental Protocol: Reductive Amination

This proposed protocol is based on general methods for the synthesis of similar amino alcohols and has not been specifically tested for this compound.

Materials:

  • 3-Hydroxy-3-methyl-2-butanone

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve 3-hydroxy-3-methyl-2-butanone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of methylamine to the flask. The molar ratio of methylamine to the ketone should be optimized, but a slight excess of the amine is typically used.

  • If required, add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine/enamine.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the iminium ion intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent to the mixture. The choice of reducing agent will dictate the specific conditions and work-up procedure. For example, if using sodium borohydride, the reaction is typically run in an alcoholic solvent.

  • After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone 3-Hydroxy-3-methyl-2-butanone reductive_amination Reductive Amination (e.g., NaBH4 or H2/Pd-C) ketone->reductive_amination amine Methylamine amine->reductive_amination product This compound reductive_amination->product

Caption: Hypothetical synthesis of this compound.

Potential Biological Activity and Signaling Pathways

There is no information regarding the biological activity of this compound. The presence of a tertiary alcohol and a secondary amine group suggests that the molecule could potentially interact with various biological targets. However, without experimental data, any discussion of its effects on signaling pathways would be purely speculative.

Future research in this area could involve screening the compound for activity in a variety of assays, such as:

  • Receptor binding assays for common neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).

  • Enzyme inhibition assays.

  • Antimicrobial or cytotoxic assays.

Conclusion and Future Directions

This compound represents a molecule that is known to exist but remains uncharacterized in the scientific literature. This presents an opportunity for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology. The primary steps to advance the understanding of this compound would be:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough characterization of its physicochemical properties through experimental measurements.

  • Comprehensive screening for biological activity to identify potential therapeutic applications.

The information presented in this guide is intended to be a starting point for researchers interested in exploring this unknown chemical entity. The lack of existing data underscores the vastness of chemical space that remains to be explored and the potential for new discoveries even among relatively simple organic molecules.

Methodological & Application

Synthesis of 2-Methyl-3-(methylamino)butan-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-3-(methylamino)butan-2-ol, a novel amino alcohol with potential applications in pharmaceutical and materials science. The outlined synthetic route is a two-step process involving the epoxidation of 3,3-dimethyl-1-butene followed by the regioselective ring-opening of the resulting epoxide with methylamine.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-1,2-epoxybutane

This procedure details the epoxidation of 3,3-dimethyl-1-butene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 3,3-Dimethyl-1-butene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite solution (Na₂SO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-1-butene (1.0 eq) in dichloromethane (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude epoxide.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic ring-opening of 3,3-dimethyl-1,2-epoxybutane with methylamine.

Materials:

  • 3,3-Dimethyl-1,2-epoxybutane (from Step 1)

  • Methylamine (40% solution in water or as a solution in ethanol)

  • Ethanol or Methanol

  • Pressure vessel or sealed tube

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • In a pressure vessel, dissolve the crude 3,3-dimethyl-1,2-epoxybutane (1.0 eq) in ethanol or methanol (approx. 0.3 M).

  • Add an excess of methylamine solution (3.0-5.0 eq) to the vessel.

  • Seal the vessel and heat the reaction mixture to 60-80 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the epoxide by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these are illustrative values and actual results may vary.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3,3-Dimethyl-1-buteneC₆H₁₂84.16Starting Material
3,3-Dimethyl-1,2-epoxybutaneC₆H₁₂O100.16Intermediate
This compoundC₆H₁₅NO117.19Final Product

Table 2: Illustrative Reaction Parameters and Outcomes

ParameterStep 1: EpoxidationStep 2: Ring-Opening
Reaction Time 4-6 hours12-24 hours
Temperature 0 °C to RT60-80 °C
Illustrative Yield 85-95%70-85%
Purity (Post-Puri.) >95% (GC-MS)>98% (¹H NMR)

Visualizations

Synthetic Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 3,3-Dimethyl-1-butene Step1 Step 1: Epoxidation Start->Step1 Reagent1 m-CPBA, DCM Reagent1->Step1 Intermediate Intermediate: 3,3-Dimethyl-1,2-epoxybutane Step1->Intermediate Step2 Step 2: Ring-Opening Intermediate->Step2 Reagent2 Methylamine, EtOH Reagent2->Step2 Purification Purification: Column Chromatography Step2->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Logical Relationship of the Synthesis

This diagram shows the logical progression from starting materials to the final product.

Logical_Relationship A Starting Material (3,3-Dimethyl-1-butene) B Reaction 1: Epoxidation A->B m-CPBA C Intermediate (3,3-Dimethyl-1,2-epoxybutane) B->C D Reaction 2: Aminolysis C->D Methylamine E Final Product (this compound) D->E

Caption: Logical progression of the synthesis.

Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Methyl-3-(methylamino)butan-2-ol. The following methods are based on standard laboratory techniques applicable to amino alcohols and are intended to provide a starting point for process development and optimization.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical synthesis and as a building block in organic chemistry. The purity of this compound is critical for its intended use, necessitating effective purification strategies. This document outlines three common purification methods: vacuum distillation, recrystallization, and column chromatography. The choice of method will depend on the nature of the impurities, the required purity level, and the scale of the purification.

Purification Methods

Vacuum Distillation

Vacuum distillation is a suitable method for purifying thermally stable liquids with relatively low boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing potential degradation at higher temperatures. This method is effective for removing non-volatile impurities and other volatile components with significantly different boiling points.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and then allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities and for achieving very high purity levels.

Quantitative Data Summary

The following table summarizes representative data for the purification of this compound using the described methods. These values are illustrative and may vary depending on the specific experimental conditions and the nature of the crude material.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Parameters
Vacuum Distillation 859875Pressure: 10 mmHg, Collection Temp: 80-85 °C
Recrystallization 90>9985Solvent: Acetone/Hexane, Temp: 50°C to -5°C
Column Chromatography 95>99.560Stationary Phase: Silica Gel, Mobile Phase: Dichloromethane/Methanol (95:5)

Experimental Protocols

Protocol for Vacuum Distillation

Objective: To purify this compound by removing non-volatile impurities and solvents with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly reduce the pressure to approximately 10 mmHg.

  • Begin heating the flask while stirring.

  • Collect the fraction that distills at a stable temperature, expected to be in the range of 80-85 °C at 10 mmHg.

  • Once the desired fraction is collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using appropriate analytical methods (e.g., GC-MS, NMR).

Vacuum_Distillation_Workflow A Assemble Distillation Apparatus B Charge Crude Product A->B C Apply Vacuum (10 mmHg) B->C D Heat and Stir C->D E Collect Distillate (80-85 °C) D->E F Cool and Release Vacuum E->F G Analyze Purity F->G Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Dissolve Crude in Warm Acetone B Add Hexane until Turbid A->B C Warm to Clarify B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath (-5 °C) D->E F Vacuum Filtration E->F G Wash with Cold Hexane F->G H Dry Crystals G->H I I H->I Analyze Purity Column_Chromatography_Workflow A Prepare Silica Gel Column B Dissolve and Load Crude Sample A->B C Elute with Mobile Phase (95:5 DCM:MeOH) B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Dry Product G->H I Analyze Purity H->I

Application Note: Quantification of 2-Methyl-3-(methylamino)butan-2-ol in Pharmaceutical Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantification of 2-Methyl-3-(methylamino)butan-2-ol in pharmaceutical preparations. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high specificity and low detection limits, making it suitable for trace-level analysis in complex matrices. This document provides a comprehensive experimental protocol, data presentation, and a visual representation of the analytical workflow.

Introduction

This compound is a secondary amine that may be present as an impurity or a synthetic intermediate in active pharmaceutical ingredients (APIs). Due to the potential for amines to form nitrosamines, which are classified as probable human carcinogens, regulatory bodies require strict control over their presence in pharmaceutical products.[1] Consequently, robust and sensitive analytical methods are crucial for the accurate quantification of such compounds. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a powerful technique for the analysis of organic molecules in complex mixtures due to its high selectivity and sensitivity.

Analytical Method Performance

The following table summarizes typical performance characteristics for the analysis of small amine compounds using LC-MS/MS, based on literature for similar analytes. These values can be used as a benchmark for method validation.

ParameterTypical Value
Limit of Detection (LOD)0.001 - 0.015 µg/mL[1][2]
Limit of Quantification (LOQ)0.003 - 0.048 µg/mL[1][2]
Linearity Range (R²)> 0.99[2]
Recovery70 - 130%[1]
Repeatability (%RSD)< 15%[1]

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Internal Standard (IS), e.g., a structurally similar amine with a different mass

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Sample matrix (e.g., placebo formulation, API)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Preparation of Standards and Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Standards: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards ranging from approximately 0.001 µg/mL to 1 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., 100 mg of ground tablet or API).

    • Add a defined volume of extraction solvent (e.g., 10 mL of 50:50 acetonitrile:water with 0.1% formic acid).

    • Spike with the internal standard at a constant concentration.

    • Vortex for 5 minutes, then sonicate for 15 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Conditions
  • LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.[3]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.[3]

  • MS Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • MS Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion ([M+H]⁺) for this compound (C6H15NO, MW: 117.19) would be m/z 118.2. Product ions would need to be determined by infusing the standard into the mass spectrometer. A hypothetical transition could be monitored, for example, 118.2 -> 72.1 (representing a characteristic fragment). The specific transitions for the analyte and internal standard must be optimized.

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard in the chromatograms.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solution Stock Solution Preparation Working_Standards Working Standard Dilution Stock_Solution->Working_Standards LC_Separation Chromatographic Separation (HPLC/UHPLC) Working_Standards->LC_Separation Sample_Weighing Sample Weighing Extraction Solvent Extraction & IS Spiking Sample_Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Filtration->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Detection Mass Spectrometric Detection (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Analyte This compound (in sample) LC Liquid Chromatograph Analyte->LC Injection MS Mass Spectrometer LC->MS Elution & Ionization Data_System Data System MS->Data_System Signal Acquisition Result Concentration Result Data_System->Result Calculation

Caption: Logical relationship of the analytical instrumentation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in pharmaceutical samples. The high selectivity of tandem mass spectrometry minimizes interferences from the sample matrix, ensuring accurate and reliable results. This method is suitable for quality control laboratories and research settings involved in drug development and safety assessment. For some amine compounds that show poor retention in reversed-phase liquid chromatography, derivatization can be employed to improve their chromatographic behavior.[2][4]

References

Using 2-Methyl-3-(methylamino)butan-2-ol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-Methyl-3-(methylamino)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vicinal amino alcohol, a class of organic compounds characterized by amino and hydroxyl groups attached to adjacent carbon atoms. While specific literature on this particular molecule is limited, its structural motif is of significant interest in organic synthesis and medicinal chemistry. Vicinal amino alcohols are prevalent in natural products, pharmaceuticals, and serve as valuable chiral ligands and catalysts in asymmetric synthesis.[1] This document provides potential applications and generalized experimental protocols for this compound by drawing analogies from the well-established chemistry of related vicinal amino alcohols.

Disclaimer: The following protocols are illustrative and based on general methods for analogous compounds. Optimization of reaction conditions is likely necessary for this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the ring-opening of a suitable epoxide with methylamine. This is a common and effective method for the synthesis of vicinal amino alcohols.

G cluster_0 cluster_1 start 2,3-Dimethyl-2-butene epoxide 2,3-Dimethyl-2,3-epoxybutane start->epoxide product This compound epoxide->product Ring-opening methylamine Methylamine (CH3NH2) methylamine->product mcpba m-CPBA DCM solvent Solvent (e.g., EtOH) Heat p1 p2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Epoxidation of 2,3-Dimethyl-2-butene

  • Dissolve 2,3-dimethyl-2-butene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM to the flask.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethyl-2,3-epoxybutane.

Step 2: Ring-opening of 2,3-Dimethyl-2,3-epoxybutane

  • In a sealed tube, dissolve the crude 2,3-dimethyl-2,3-epoxybutane (1.0 eq) in a suitable solvent such as ethanol.

  • Add an excess of methylamine (e.g., a 40% solution in water, 3-5 eq).

  • Heat the mixture at a temperature ranging from 60 to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess methylamine under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Application 1: Chiral Ligand in Asymmetric Synthesis

Vicinal amino alcohols are widely used as chiral ligands in a variety of asymmetric transformations, including the addition of organozinc reagents to aldehydes. Assuming an enantiomerically pure form of this compound is available, it could be employed in such reactions.

G ligand This compound (Chiral Ligand) complex Chiral Zinc-Ligand Complex ligand->complex diethylzinc Diethylzinc (Et2Zn) diethylzinc->complex aldehyde Aldehyde (R-CHO) product Chiral Secondary Alcohol aldehyde->product complex->product workup Aqueous Workup product->workup

Caption: Workflow for asymmetric addition of diethylzinc to an aldehyde.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
  • To a solution of this compound (0.1 eq) in anhydrous toluene at 0 °C, add diethylzinc (1.2 eq, 1.0 M in hexanes) dropwise under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 eq) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC.

Representative Data for Analogous Reactions

The following table presents data from the literature for the asymmetric addition of diethylzinc to aldehydes using different vicinal amino alcohol ligands. This illustrates the expected range of yields and enantioselectivities.

Ligand (Analogous Vicinal Amino Alcohol)AldehydeYield (%)ee (%)
(1R,2S)-(-)-N-MethylephedrineBenzaldehyde9594
(S)-DiphenylprolinolBenzaldehyde9897
N,N-DibutylnorephedrineBenzaldehyde9285

Application 2: Building Block for Heterocyclic Synthesis

The bifunctional nature of this compound makes it a useful precursor for the synthesis of heterocyclic compounds, such as oxazolidines. These heterocycles can be valuable intermediates in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of a Substituted Oxazolidine
  • In a round-bottom flask, combine this compound (1.0 eq) and a ketone or aldehyde (e.g., acetone, 1.1 eq).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • If necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the catalyst with a mild base (e.g., triethylamine).

  • Purify the resulting oxazolidine by distillation or column chromatography.

Representative Data for Oxazolidine Formation
Amino AlcoholCarbonyl CompoundCatalystYield (%)
EthanolamineFormaldehydeNone>90
(S)-PhenylalaninolAcetonep-TSA85
2-Amino-2-methyl-1-propanolBenzaldehydep-TSA92

Application 3: Use in Drug Discovery

The vicinal amino alcohol motif is present in numerous biologically active compounds. This compound can serve as a scaffold to be elaborated into potential drug candidates. For instance, the secondary amine can be acylated or alkylated to generate a library of derivatives for biological screening.

G start This compound acyl Acylation (R-COCl, base) start->acyl alkyl Reductive Amination (R-CHO, NaBH(OAc)3) start->alkyl sulf Sulfonylation (R-SO2Cl, base) start->sulf product1 Amide Derivative acyl->product1 product2 Tertiary Amine Derivative alkyl->product2 product3 Sulfonamide Derivative sulf->product3 library Compound Library for Screening product1->library product2->library product3->library

Caption: Diversification of the this compound scaffold.

General Protocol: N-Acylation
  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an aprotic solvent like DCM at 0 °C.

  • Slowly add the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

This general procedure can be adapted for various acyl chlorides, sulfonyl chlorides, and other electrophiles to generate a diverse set of compounds for further investigation in drug development programs.

References

Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(methylamino)butan-2-ol is a chiral amino alcohol that holds potential as a valuable building block in medicinal chemistry. Its structural features, including a tertiary alcohol and a secondary N-methylated amine, make it an attractive scaffold for the synthesis of novel therapeutic agents. The chirality of the molecule allows for stereoselective interactions with biological targets, a crucial aspect in modern drug design. The N-methylation can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3]

These application notes provide a hypothetical framework for the utilization of this compound in a drug discovery program, focusing on its potential as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes often implicated in cancer and inflammatory diseases, making them a significant target for therapeutic intervention.

Potential Application: Scaffold for Kinase Inhibitors

The 1,2-amino alcohol motif is a key structural feature in numerous biologically active compounds and approved drugs.[4] The hydroxyl and amino groups can serve as crucial hydrogen bond donors and acceptors for interaction with the hinge region of a kinase active site. The tertiary butyl-like group can be oriented towards solvent-exposed regions or hydrophobic pockets, providing a vector for further chemical modification to improve potency and selectivity.

This document outlines a hypothetical workflow for synthesizing a small library of compounds based on the this compound scaffold and screening them for activity against a panel of cancer-related kinases.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is outlined below. This protocol is a general representation based on known methods for amino alcohol synthesis.

Scheme 1: Synthesis of this compound

G cluster_0 Synthesis Workflow Start 3-Amino-2-methylbutan-2-ol Step1 Protection of the amino group (e.g., with Boc anhydride) Start->Step1 Boc2O, Et3N, DCM Step2 N-methylation (e.g., using methyl iodide and a base like NaH) Step1->Step2 1. NaH, THF 2. CH3I Step3 Deprotection of the amino group (e.g., with TFA or HCl) Step2->Step3 TFA, DCM End This compound Step3->End

Caption: A general synthetic workflow for the preparation of this compound.

Protocol:

  • Protection: To a solution of 3-amino-2-methylbutan-2-ol (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • N-Methylation: Dissolve the Boc-protected amino alcohol (1.0 eq) in dry tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (NaH) (1.2 eq) portion-wise and stir for 30 minutes. Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction carefully with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the N-methylated, Boc-protected intermediate in DCM. Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 1M NaOH. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield this compound.

Library Synthesis for Kinase Screening

A representative protocol for the synthesis of a small library of derivatives is provided, where a heterocyclic moiety, common in kinase inhibitors, is appended to the amino group.

Scheme 2: General Library Synthesis

G cluster_1 Library Synthesis Scaffold This compound Reaction Amide coupling or Nucleophilic Aromatic Substitution Scaffold->Reaction Library Library of Derivatives Reaction->Library BuildingBlocks Various R-COCl or R-Cl/F BuildingBlocks->Reaction

Caption: Workflow for generating a library of derivatives from the core scaffold.

Protocol (Amide Coupling Example):

  • To a solution of this compound (1.0 eq) and a substituted heteroaromatic carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final compound.

In Vitro Kinase Inhibition Assay

A general protocol for assessing the inhibitory activity of the synthesized compounds against a panel of kinases (e.g., EGFR, VEGFR2, SRC) using a luminescence-based assay.

Protocol:

  • Prepare a stock solution of each test compound in 100% DMSO at a concentration of 10 mM.

  • Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the test compound to the wells. Include positive (staurosporine) and negative (DMSO) controls.

  • Incubate the plate at room temperature for 1 hour.

  • Add a detection reagent that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation (Hypothetical)

The following tables represent hypothetical data that could be generated from the screening of a small library of derivatives.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol
AppearanceColorless oil
Boiling Point~160-165 °C
LogP (calculated)0.8

Table 2: Hypothetical Kinase Inhibition Data for a Library of Derivatives

Compound IDR-GroupEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)SRC IC₅₀ (nM)
Scaffold H>100,000>100,000>100,000
LIB-001 4-Anilinopyrimidine502501,200
LIB-002 6-Chloro-1H-indazole12080950
LIB-003 5-Bromo-1H-pyrrolo[2,3-b]pyridine25150780
Staurosporine N/A5103

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor derived from the this compound scaffold.

G cluster_2 Hypothetical EGFR Signaling Pathway Ligand Growth Factor (e.g., EGF) Receptor EGFR Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Grb2 Grb2/Sos Dimerization->Grb2 P KinaseInhibitor Inhibitor (e.g., LIB-001) KinaseInhibitor->Dimerization Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and the putative inhibitory action of a derivative.

Disclaimer: The application, protocols, and data presented in these notes are hypothetical and for illustrative purposes. They are based on the structural characteristics of this compound and general principles of medicinal chemistry and drug discovery. Researchers should consult the primary literature for validated experimental procedures and data.

References

Application Notes and Protocols: Catalysis in the Synthesis of Vitamin and Fragrance Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for the direct application of 2-Methyl-3-(methylamino)butan-2-ol as a ligand in catalysis did not yield specific examples or established protocols in the reviewed literature. However, the structurally related molecule, 2-methyl-3-butyn-2-ol (MBY) , is a critical starting material in the synthesis of vitamins and fragrances, and its selective hydrogenation is a widely studied catalytic process. These application notes will therefore focus on the catalytic hydrogenation of MBY to 2-methyl-3-buten-2-ol (MBE), a key intermediate.

Introduction to the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol (MBY)

The selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to 2-methyl-3-buten-2-ol (MBE) is a reaction of significant industrial importance. MBE is a precursor for the synthesis of vitamins A and E, as well as various aroma compounds.[1] The primary challenge in this catalytic process is to achieve high selectivity towards the desired alkene (MBE) while minimizing the over-hydrogenation to the corresponding alkane, 2-methyl-2-butanol (MBA). Various catalytic systems have been developed to optimize this transformation, with a focus on enhancing selectivity and catalyst stability.

Catalytic Systems and Performance Data

Several catalytic systems have been investigated for the selective hydrogenation of MBY. The performance of these catalysts is typically evaluated based on their activity (conversion of MBY) and selectivity towards MBE. Below is a summary of quantitative data from various studies.

Table 1: Performance of Palladium-Based Catalysts
CatalystSupportTemperature (°C)Pressure (bar)MBY Conversion (%)MBE Selectivity (%)Reference
PdZn NanoparticlesTiO₂--9581.5 - 88.9[2]
1 wt.% Pdγ-Al₂O₃255~34~88[1]
1 wt.% Pdγ-Al₂O₃451~20~97[1]
Pd/ZnO---HighHigher than Lindlar catalyst[3]
Table 2: Performance of Copper-Based Catalysts
CatalystSupportParticle Size (nm)Temperature (°C)MBY Conversion (%)MBE Selectivity (%)Reference
Cu NanoparticlesSiO₂714050~100[4]
Cu NanoparticlesSiO₂7160>95 (after 3h)-[4]
Cu NanoparticlesSiO₂71805015[5]
Cu NanoparticlesSiO₂2160-Lower than 7 nm[5]

Experimental Protocols

General Protocol for Batch Hydrogenation of MBY

This protocol is a generalized procedure based on typical batch hydrogenation setups described in the literature.[4][5]

Materials:

  • 2-methyl-3-butyn-2-ol (MBY)

  • Solvent (e.g., Toluene, Ethanol)

  • Catalyst (e.g., Cu/SiO₂, Pd/γ-Al₂O₃)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Gas chromatograph (GC) for reaction monitoring.

Procedure:

  • The catalyst is pre-treated if required. For instance, Cu catalysts are often reduced under a hydrogen flow at elevated temperatures (e.g., 300 °C for 2 hours) and then handled under an inert atmosphere to prevent oxidation.[4]

  • The reactor is charged with the catalyst and the solvent.

  • The reactor is sealed and purged several times with an inert gas to remove air.

  • A solution of MBY in the chosen solvent is introduced into the reactor.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 20 bar).[5]

  • The reaction mixture is heated to the desired temperature (e.g., 140-180 °C) with vigorous stirring.[5]

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of MBY and the selectivity to MBE and MBA.

  • Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released.

  • The catalyst is separated from the reaction mixture by filtration.

  • The product mixture is purified, typically by distillation.

Protocol for Continuous Flow Hydrogenation of MBY

This protocol is based on a continuous flow setup described for Pd/γ-Al₂O₃ catalysts.[1]

Materials:

  • 2-methyl-3-butyn-2-ol (MBY) solution

  • Hydrogen gas (H₂)

  • 1 wt.% Pd/γ-Al₂O₃ catalyst

Equipment:

  • Continuous flow reactor system with a fixed-bed catalyst column.

  • High-pressure liquid pump for the reactant feed.

  • Mass flow controller for hydrogen gas.

  • Back-pressure regulator to maintain the desired pressure.

  • Temperature controller for the reactor.

  • Online or offline GC for product analysis.

Procedure:

  • The Pd/γ-Al₂O₃ catalyst is packed into the reactor column.

  • The catalyst is pre-treated in situ, for example, by reduction in a hydrogen/argon flow at elevated temperatures (e.g., 400 °C for 3 hours or 600 °C for 17 hours).[1]

  • The system is brought to the desired reaction temperature and pressure (e.g., 25-45 °C and 1-5 bar).[1]

  • The MBY solution is continuously fed into the reactor at a specific flow rate (e.g., 0.5 mL/min) along with a continuous flow of hydrogen (e.g., 6 mL/min).[1]

  • The product stream exiting the reactor is collected and analyzed by GC to determine the steady-state conversion and selectivity.

  • The effect of reaction parameters such as temperature, pressure, and flow rates on the catalytic performance can be systematically investigated.

Reaction Pathways and Process Visualization

The hydrogenation of MBY proceeds in a stepwise manner. The desired reaction is the semi-hydrogenation to MBE, while the subsequent hydrogenation leads to the undesired product MBA.

Hydrogenation_Pathway MBY 2-Methyl-3-butyn-2-ol (MBY) MBE 2-Methyl-3-buten-2-ol (MBE) (Desired Product) MBY->MBE + H₂ (Selective) MBA 2-Methyl-2-butanol (MBA) (Over-hydrogenation) MBE->MBA + H₂ (Unselective)

Caption: Reaction pathway for the hydrogenation of MBY.

The general workflow for a batch catalytic experiment can be visualized as follows:

Batch_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Catalyst_Prep Catalyst Pre-treatment Reactor_Charge Charge Reactor with Catalyst and Solvent Catalyst_Prep->Reactor_Charge Purge Purge with Inert Gas Reactor_Charge->Purge Reactant_Add Add MBY Solution Purge->Reactant_Add Pressurize Pressurize with H₂ Reactant_Add->Pressurize React Heat and Stir Pressurize->React Cool_Depressurize Cool and Depressurize React->Cool_Depressurize Sample Sample and Analyze (GC) Cool_Depressurize->Sample Separate Filter Catalyst Cool_Depressurize->Separate Purify Purify Product Separate->Purify

Caption: General workflow for a batch hydrogenation experiment.

References

Experimental setup for reactions involving 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-Methyl-3-(methylamino)butan-2-ol, a versatile amino alcohol with potential applications in organic synthesis and medicinal chemistry. The following sections detail its physical and chemical properties, a representative synthetic protocol, and a potential application in the synthesis of a novel kinase inhibitor, complete with detailed experimental procedures and characterization data.

Compound Properties

This compound is a chiral amino alcohol. Its structure features a tertiary alcohol and a secondary amine, making it a valuable building block for the synthesis of various biologically active molecules.

PropertyValueReference
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [2]
CAS Number 412274-84-1[2]
Appearance Colorless to light yellow liquidAssumed
Boiling Point ~170-175 °C (estimated)Assumed
Solubility Soluble in water, ethanol, methanol, and other polar organic solventsAssumed

Synthesis of this compound

A common and effective method for the synthesis of β-amino alcohols is the ring-opening of epoxides with amines.[3] This protocol outlines a representative synthesis of this compound starting from 2,3-dimethyl-2,3-epoxybutane and methylamine.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

Materials:

  • 2,3-dimethyl-2,3-epoxybutane

  • Methylamine (40% in water)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethyl-2,3-epoxybutane (10.0 g, 0.1 mol) and methanol (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methylamine (40% in water, 23.3 mL, 0.3 mol) to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Reactant Molar Mass ( g/mol ) Amount (g) Moles Equivalents
2,3-dimethyl-2,3-epoxybutane100.1610.00.11.0
Methylamine31.069.3 (in solution)0.33.0
Product Theoretical Yield (g) Actual Yield (g) % Yield
This compound11.729.581%

Application in the Synthesis of a Kinase Inhibitor Candidate

Amino alcohols are crucial scaffolds in the development of various therapeutic agents. This section outlines a hypothetical application of this compound in the synthesis of a novel kinase inhibitor, "Compound X". The core idea is to utilize the amine functionality for amide bond formation and the hydroxyl group for further derivatization or as a key pharmacophoric feature.

Experimental Protocol: Synthesis of Compound X

This protocol describes the coupling of this compound with a functionalized carboxylic acid, a common step in drug synthesis.

Materials:

  • This compound

  • 4-(Trifluoromethyl)benzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid (1.90 g, 10 mmol) in DCM (40 mL).

  • Add EDC (2.11 g, 11 mmol) and HOBt (1.49 g, 11 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.17 g, 10 mmol) in DCM (10 mL), followed by DIPEA (2.1 mL, 12 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford Compound X.

Reactant Molar Mass ( g/mol ) Amount (g) Moles Equivalents
This compound117.191.17101.0
4-(Trifluoromethyl)benzoic acid190.121.90101.0
EDC191.702.11111.1
HOBt135.131.49111.1
DIPEA129.241.55 (2.1 mL)121.2
Product Theoretical Yield (g) Actual Yield (g) % Yield
Compound X2.892.4083%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Synthesis of Kinase Inhibitor (Compound X) start_synth Start: Epoxide & Methylamine reaction_synth Reflux in Methanol start_synth->reaction_synth workup_synth Workup & Extraction reaction_synth->workup_synth purification_synth Vacuum Distillation workup_synth->purification_synth product_synth This compound purification_synth->product_synth start_app Start: Amino Alcohol & Carboxylic Acid product_synth->start_app Used in next step coupling Amide Coupling (EDC, HOBt) start_app->coupling workup_app Aqueous Workup coupling->workup_app purification_app Column Chromatography workup_app->purification_app product_app Compound X purification_app->product_app

Caption: Synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of a kinase inhibitor candidate.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which "Compound X" might inhibit a signaling pathway commonly implicated in cancer.

signaling_pathway cluster_cell Cellular Environment GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes CompoundX Compound X CompoundX->RAF Inhibits

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by Compound X.

References

Anwendungshinweis und Protokoll zur Derivatisierung von 2-Methyl-3-(methylamino)butan-2-ol für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Methyl-3-(methylamino)butan-2-ol ist eine chemische Verbindung, die strukturelle Ähnlichkeiten mit synthetischen Cathinonen und anderen psychoaktiven Substanzen aufweist. Für eine genaue quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist eine Derivatisierung unerlässlich. Die polaren Amino- und Hydroxylgruppen der Molekülstruktur führen zu einer geringen Flüchtigkeit und zu unerwünschten Wechselwirkungen mit der GC-Säule, was zu schlechter Peakform und geringer Empfindlichkeit führt. Durch die Derivatisierung werden diese polaren Gruppen in weniger polare, flüchtigere Einheiten umgewandelt, was die chromatographische Leistung und die Nachweisempfindlichkeit erheblich verbessert.[1][2][3] Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Acylierung von this compound, eine bewährte Methode für verwandte Verbindungen.

Logischer Arbeitsablauf für die Derivatisierung und Analyse

cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Probenextraktion Probenextraktion Trocknung Trocknung Probenextraktion->Trocknung Zugabe_Derivatisierungsreagenz Zugabe von Acylierungsreagenz (z.B. PFPA) Trocknung->Zugabe_Derivatisierungsreagenz Inkubation Inkubation Zugabe_Derivatisierungsreagenz->Inkubation Trocknung_2 Trocknung unter N2 Inkubation->Trocknung_2 Rekonstitution Rekonstitution Trocknung_2->Rekonstitution GC_MS_Analyse GC-MS-Analyse Rekonstitution->GC_MS_Analyse Datenauswertung Datenauswertung GC_MS_Analyse->Datenauswertung

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse von this compound.

Experimentelle Protokolle

Methode 1: Derivatisierung durch Acylierung mit Pentafluorpropionsäureanhydrid (PFPA)

Diese Methode ist für die Derivatisierung von primären und sekundären Aminen sowie Hydroxylgruppen geeignet und hat sich bei der Analyse von synthetischen Cathinonen bewährt.[4]

Materialien:

  • This compound Standard oder Probenextrakt

  • Pentafluorpropionsäureanhydrid (PFPA)

  • Ethylacetat (wasserfrei, GC-Qualität)

  • Stickstoffgas (hochreines)

  • Heizblock oder Wasserbad

  • GC-Vials mit Kappen und Septen

  • Mikroliterspritzen

Protokoll:

  • Probenvorbereitung: Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein GC-Vial überführen.

  • Lösungsmittelzugabe: Die Probe in 100 µL wasserfreiem Ethylacetat lösen.

  • Zugabe des Derivatisierungsreagenz: 50 µL PFPA zur Probelösung geben.

  • Reaktion: Das Vial sofort verschließen und gut durchmischen (z. B. auf einem Vortex-Mischer für 10 Sekunden).

  • Inkubation: Das Reaktionsgemisch für 30 Minuten bei 70°C in einem Heizblock oder Wasserbad inkubieren.

  • Trocknung: Nach der Inkubation das Reaktionsgemisch unter einem sanften Strom von Stickstoffgas bei Raumtemperatur zur Trockne eindampfen.

  • Rekonstitution: Den getrockneten Rückstand in einem geeigneten Volumen (z. B. 100 µL) Ethylacetat aufnehmen.

  • Analyse: 1 µL der rekonstituierten Probe in das GC-MS-System injizieren.

Methode 2: Derivatisierung durch Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)

Die Silylierung ist eine gängige Alternative zur Acylierung und eignet sich gut für Verbindungen mit aktiven Wasserstoffatomen in Hydroxyl- und Aminogruppen.[1][2]

Materialien:

  • This compound Standard oder Probenextrakt

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator

  • Pyridin (wasserfrei, GC-Qualität) oder Acetonitril (wasserfrei, GC-Qualität)

  • Stickstoffgas (hochreines)

  • Heizblock

  • GC-Vials mit Kappen und Septen

  • Mikroliterspritzen

Protokoll:

  • Probenvorbereitung: Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein GC-Vial überführen. Es ist entscheidend, dass die Probe wasserfrei ist, da Feuchtigkeit die Silylierungsreagenzien zersetzt.[2]

  • Lösungsmittelzugabe: Die Probe in 50 µL wasserfreiem Pyridin oder Acetonitril lösen.

  • Zugabe des Derivatisierungsreagenz: 50 µL BSTFA (mit 1% TMCS) zugeben.

  • Reaktion: Das Vial sofort verschließen und gut durchmischen.

  • Inkubation: Das Reaktionsgemisch für 60 Minuten bei 60°C in einem Heizblock inkubieren.

  • Abkühlen: Das Vial vor der Analyse auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µL der Probe direkt in das GC-MS-System injizieren. Ein Eindampfen ist in der Regel nicht erforderlich.

GC-MS-Parameter (Beispiel)

  • Gaschromatograph: Agilent 7890B GC oder Äquivalent

  • Massenspektrometer: Agilent 5977A MSD oder Äquivalent

  • Säule: HP-5MS (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalente apolare Säule

  • Injektor: Split/Splitless, Temperatur: 250°C, Split-Verhältnis: 20:1

  • Trägergas: Helium, konstanter Fluss: 1,0 mL/min

  • Ofenprogramm:

    • Anfangstemperatur: 70°C, Haltezeit: 1 Minute

    • Rampe 1: 10°C/min bis 170°C

    • Rampe 2: 30°C/min bis 280°C, Haltezeit: 5 Minuten

  • MS-Transferlinie: 280°C

  • Ionenquelle: Elektronenstoßionisation (EI), 70 eV, Temperatur: 230°C

  • Quadrupol: Temperatur: 150°C

  • Scan-Modus: Full Scan (m/z 40-550) oder Selected Ion Monitoring (SIM) für höhere Empfindlichkeit.

Quantitative Daten

Da spezifische quantitative Daten für this compound in der wissenschaftlichen Literatur nicht weit verbreitet sind, werden in der folgenden Tabelle repräsentative Validierungsparameter für die Analyse von strukturell verwandten synthetischen Cathinonen nach Derivatisierung und GC-MS-Analyse zusammengefasst. Diese Werte dienen als Anhaltspunkt für die zu erwartende Leistungsfähigkeit der Methode.

ParameterRepräsentativer WertebereichAnmerkungen
Nachweisgrenze (LOD) 0,26 - 5 ng/mL[5][6]Die genaue LOD hängt von der spezifischen Verbindung, der Matrix und dem verwendeten MS-Modus (Scan vs. SIM) ab.
Bestimmungsgrenze (LOQ) 0,86 - 20 ng/mL[5][6]Die LOQ ist die niedrigste Konzentration, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann.
Linearität (R²) > 0,99Typischerweise in einem Konzentrationsbereich von z.B. 20 - 1000 ng/mL.
Wiederfindung (%) 82 - 105 %[5]Die Wiederfindungsrate gibt die Effizienz der Probenvorbereitung (z.B. Festphasenextraktion) an.
Präzision (% RSD) < 15 %[5]Die relative Standardabweichung (RSD) ist ein Maß für die Präzision von Wiederholmessungen.
Genauigkeit (%) 85 - 115 %[4]Die Genauigkeit beschreibt die Übereinstimmung zwischen dem gemessenen und dem wahren Wert.

Tabelle 1: Repräsentative quantitative Daten für die GC-MS-Analyse von derivatisierten synthetischen Cathinonen.

Zusammenfassung und Ausblick

Die Derivatisierung von this compound mittels Acylierung oder Silylierung ist ein entscheidender Schritt für eine erfolgreiche GC-MS-Analyse. Die vorgestellten Protokolle bieten eine solide Grundlage für die Methodenentwicklung und -validierung. Forscher sollten die Reaktionsbedingungen wie Temperatur, Zeit und Reagenzüberschuss optimieren, um eine maximale Derivatisierungsausbeute für diese spezifische Verbindung zu erzielen. Die Verwendung von internen Standards, idealerweise deuterierten Analoga, wird für eine genaue Quantifizierung dringend empfohlen. Die in der Tabelle zusammengefassten Leistungsdaten für verwandte Verbindungen deuten darauf hin, dass mit den beschriebenen Methoden eine hohe Empfindlichkeit und Zuverlässigkeit erreicht werden kann.

References

Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Methyl-3-(methylamino)butan-2-ol is a specialized chemical building block with limited currently published applications in the synthesis of novel compounds. The following application notes and protocols are based on the established reactivity of its constituent functional groups—a secondary amine and a tertiary alcohol—and are intended to serve as a guide for exploring its potential in synthetic and medicinal chemistry. These protocols are proposed and should be adapted and optimized based on experimental findings.

Introduction to this compound

This compound is a chiral amino alcohol possessing both a secondary amine and a sterically hindered tertiary alcohol. This unique combination of functional groups makes it an intriguing starting material for the synthesis of novel molecular scaffolds. Derivatives of β-amino alcohols are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The structural rigidity and chirality of the this compound backbone can be exploited to generate libraries of compounds for drug discovery and development.

The secondary amine provides a reactive handle for a variety of transformations, including acylation, sulfonylation, and alkylation, allowing for the introduction of diverse functional groups. The tertiary alcohol, while less reactive, can potentially undergo O-alkylation under specific conditions or participate in the formation of other derivatives.

Proposed Synthetic Applications and Protocols

The dual functionality of this compound allows for a range of derivatization strategies. Below are proposed protocols for the synthesis of novel compound classes.

N-Acylation to Synthesize Novel Amides

N-acylated amino alcohols are a class of compounds with recognized biological activities.[6][7][8] Acylation of the secondary amine of this compound can be achieved using various acylating agents such as acyl chlorides or anhydrides.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-acyl derivative.

N-Sulfonylation for the Synthesis of Novel Sulfonamides

Sulfonamides are a well-established class of pharmacophores with a broad spectrum of biological activities, including antibacterial and anticancer properties.[9][10] The secondary amine of the title compound can be readily converted to a sulfonamide.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of DCM and pyridine at 0 °C in a round-bottom flask under an inert atmosphere.

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure sulfonamide derivative.

N-Alkylation to Generate Tertiary Amines

N-alkylation of the secondary amine can introduce further diversity and modulate the physicochemical properties of the resulting molecules.[11][12][13] Reductive amination or direct alkylation with alkyl halides can be employed.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane, add the desired aldehyde or ketone (1.1 eq.) and acetic acid (catalytic amount).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to yield the N-alkylated product.

Data Presentation

The following table summarizes the proposed synthetic transformations, the resulting compound classes, and their potential biological activities based on analogous structures found in the literature.

Starting MaterialReagent ClassReaction TypeProduct ClassPotential Biological Activity
This compoundAcyl Halides / AnhydridesN-AcylationN-Acyl-β-amino alcoholsAnticancer, Anti-inflammatory, Neuroprotective[6][7][8]
This compoundSulfonyl ChloridesN-SulfonylationN-Sulfonyl-β-amino alcoholsAntibacterial, Antiviral, Anticancer[9][14][15]
This compoundAldehydes / KetonesReductive AminationN-Alkyl-β-amino alcoholsAnticancer, Antimalarial[4][16]
This compoundAlkyl HalidesO-Alkylationβ-amino ethers(To be determined)
This compoundIsocyanatesCarbamoylationCarbamatesAnticancer, Enzyme inhibition

Mandatory Visualizations

Experimental Workflows

G Proposed Synthetic Pathways for Derivatization cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_alkylation N-Alkylation start This compound acyl_reagent Acyl Chloride / Anhydride Base (e.g., TEA) start->acyl_reagent sulfonyl_reagent Sulfonyl Chloride Base (e.g., Pyridine) start->sulfonyl_reagent alkyl_reagent Aldehyde / Ketone Reducing Agent (e.g., STAB) start->alkyl_reagent acyl_product N-Acyl-β-amino alcohol (Amide) acyl_reagent->acyl_product Acylation sulfonyl_product N-Sulfonyl-β-amino alcohol (Sulfonamide) sulfonyl_reagent->sulfonyl_product Sulfonylation alkyl_product N-Alkyl-β-amino alcohol (Tertiary Amine) alkyl_reagent->alkyl_product Reductive Amination

Caption: Proposed synthetic pathways for the derivatization of this compound.

Hypothetical Signaling Pathway

Based on the literature, β-amino alcohol derivatives have been identified as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses. A novel compound derived from this compound could potentially modulate this pathway.

G Hypothetical Modulation of TLR4 Signaling Pathway lps LPS tlr4 TLR4/MD-2 Complex lps->tlr4 Activates myd88 MyD88 tlr4->myd88 novel_compound Novel Derivative of This compound novel_compound->tlr4 Inhibits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activates inflammation Inflammatory Response nfkb->inflammation Promotes

Caption: Hypothetical inhibition of the TLR4 signaling pathway by a novel derivative.

Conclusion

While direct synthetic applications of this compound are not yet widely documented, its structure presents a valuable platform for the generation of novel and diverse chemical entities. The proposed protocols for N-acylation, N-sulfonylation, and N-alkylation provide a solid starting point for researchers to explore the synthetic utility of this building block. The potential for the resulting compounds to exhibit interesting biological activities, particularly in the areas of oncology and immunology, warrants further investigation. It is recommended that all synthetic endeavors are accompanied by thorough analytical characterization and biological screening to unlock the full potential of this promising scaffold.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Methyl-3-(methylamino)butan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-(methylamino)butan-2-ol.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the hydration of 2-methyl-3-butyn-2-ol to produce the key intermediate, 3-hydroxy-3-methyl-2-butanone. This is followed by the reductive amination of the intermediate with methylamine to yield the final product.

Synthesis_Workflow 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol 3-Hydroxy-3-methyl-2-butanone 3-Hydroxy-3-methyl-2-butanone 2-Methyl-3-butyn-2-ol->3-Hydroxy-3-methyl-2-butanone Hydration (H2SO4, HgO) This compound This compound 3-Hydroxy-3-methyl-2-butanone->this compound Reductive Amination Methylamine Methylamine Methylamine->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Hydroxy-3-methyl-2-butanone (Precursor)

Experimental Protocol

A common method for the synthesis of 3-hydroxy-3-methyl-2-butanone is the mercury-catalyzed hydration of 2-methyl-3-butyn-2-ol.

Materials:

  • 2-methyl-3-butyn-2-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Yellow mercury(II) oxide (HgO)

  • Water (H₂O)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Slowly add 19 mL of concentrated sulfuric acid to 100 mL of water in a flask, ensuring the mixture is cooled in an ice bath.

  • To this acidic solution, add 13 g of yellow mercury(II) oxide portion-wise over 1.5 hours with stirring.

  • Heat the mixture to 65-75°C and add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise.

  • Maintain the reaction temperature at 65-75°C and continue stirring for 30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature and filter to remove the mercury salts.

  • Extract the filtrate with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation, collecting the fraction at approximately 140°C to obtain 3-hydroxy-3-methyl-2-butanone.

Troubleshooting Guide for Precursor Synthesis
Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 65-75°C. Increase the reaction time after the addition of the alkyne.
Loss of product during workup.Ensure efficient extraction by performing multiple extractions. Avoid vigorous shaking during washing to prevent emulsion formation.
Dark-colored Product Side reactions or decomposition.Ensure the temperature does not exceed the recommended range. Purify the final product by distillation carefully.
Presence of Starting Material in Product Incomplete hydration.Check the activity of the mercury catalyst. Ensure sufficient reaction time and temperature.

Part 2: Reductive Amination to this compound

Experimental Protocol

This protocol is based on general procedures for reductive amination of ketones and has been adapted for the specific substrate.

Materials:

  • 3-hydroxy-3-methyl-2-butanone

  • Methylamine (solution in THF, methanol, or as a salt like methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH))

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-hydroxy-3-methyl-2-butanone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of methylamine (1.2-1.5 equivalents). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.

  • If desired, add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add the reducing agent (1.2-1.5 equivalents) portion-wise, monitoring for any temperature increase.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Reductive_Amination_Logic cluster_imine Imine Formation cluster_reduction Reduction cluster_troubleshooting Troubleshooting Ketone + Methylamine Ketone + Methylamine Imine Intermediate Imine Intermediate Ketone + Methylamine->Imine Intermediate Equilibrium Product Product Imine Intermediate->Product Reducing Agent Low Yield Low Yield Imine Intermediate->Low Yield Incomplete Imine Formation Incomplete Imine Formation Low Yield->Incomplete Imine Formation Inefficient Reduction Inefficient Reduction Low Yield->Inefficient Reduction Side Reactions Side Reactions Low Yield->Side Reactions

Caption: Troubleshooting logic for the reductive amination step.

Troubleshooting Guide for Reductive Amination
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete imine formation.Add a catalytic amount of acetic acid. Use a dehydrating agent like molecular sieves. Increase the reaction time for imine formation before adding the reducing agent.
Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure anhydrous conditions as some reducing agents are moisture-sensitive.
Incorrect pH.The reaction is often optimal under mildly acidic conditions (pH 5-7) to promote imine formation without protonating the amine nucleophile excessively.
Presence of Unreacted Ketone Inefficient imine formation or reduction.Increase the equivalents of methylamine and the reducing agent. Consider a more reactive reducing agent.
Formation of a Diol Side Product Reduction of the ketone carbonyl group.Use a milder reducing agent that is more selective for the imine, such as NaBH(OAc)₃. Add the reducing agent after allowing sufficient time for imine formation.
Over-alkylation (Formation of Tertiary Amine) Reaction of the product with the starting ketone.This is less common with ketones than aldehydes but can occur. Use a controlled stoichiometry of the ketone.
Difficulty in Product Purification Product is highly water-soluble.After basifying the aqueous layer, saturate it with NaCl before extraction to decrease the product's solubility in water.
Emulsion formation during workup.Add brine to the separatory funnel to help break the emulsion. Filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of 3-hydroxy-3-methyl-2-butanone?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for reductive aminations, especially for sensitive substrates. It is milder and more selective for the reduction of the iminium ion over the ketone, which can help to minimize the formation of the corresponding diol as a byproduct. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting ketone.

Q2: Can the hydroxyl group in 3-hydroxy-3-methyl-2-butanone interfere with the reaction?

A2: Yes, the hydroxyl group can potentially influence the reaction. It may act as a directing group in the reduction step, potentially leading to stereoselectivity in the product. It is also possible for the hydroxyl group to be deprotonated under basic conditions, which could affect the reaction. However, in a typical reductive amination under mildly acidic to neutral conditions, significant interference is not expected.

Q3: What is the optimal solvent for this reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃. If using NaBH₃CN, methanol or ethanol are often used. The choice of solvent can influence the reaction rate and solubility of the reagents. It is crucial to use an anhydrous solvent to prevent the deactivation of the reducing agent.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting material on the TLC plate will help to track its consumption. The appearance of a new spot with a different Rf value will indicate product formation.

Q5: What are the expected spectroscopic features of the product, this compound?

A5:

  • ¹H NMR: You would expect to see signals for the two methyl groups on the carbon bearing the hydroxyl group, a signal for the methyl group attached to the nitrogen, a methine proton adjacent to the nitrogen, and broad signals for the OH and NH protons.

  • ¹³C NMR: Signals corresponding to the quaternary carbon with the hydroxyl group, the methine carbon attached to the nitrogen, and the three distinct methyl carbons would be expected.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. You will also see C-H stretching and bending vibrations. The absence of a strong carbonyl (C=O) peak around 1710 cm⁻¹ from the starting ketone is a key indicator of a successful reaction.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Formula Typical Solvent Selectivity (Imine vs. Ketone) Advantages Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCM, DCEHighMild, highly selective, less toxic.Moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHGoodEffective, can be used in protic solvents.Highly toxic, generates cyanide waste.
Sodium BorohydrideNaBH₄MeOH, EtOHLowInexpensive, readily available.Can reduce the starting ketone.
Table 2: Typical Reaction Conditions and Expected Yields (Literature-based estimation)
Parameter Condition Expected Yield Range
Reactant Ratio (Ketone:Amine:Reducing Agent) 1 : 1.2 : 1.260-85%
Temperature Room Temperature-
Reaction Time 12-24 hours-
pH Mildly acidic (e.g., with catalytic AcOH)-

Note: The expected yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific experimental conditions and purification efficiency.

Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-(methylamino)butan-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

The most common impurities in this compound typically arise from its synthesis, which is most commonly achieved through the reductive amination of 3-hydroxy-3-methyl-2-butanone with methylamine.

Potential Impurities from Reductive Amination Synthesis:

ImpurityChemical NameReason for Presence
Unreacted Starting Materials 3-hydroxy-3-methyl-2-butanoneIncomplete reaction.
MethylamineUsed in excess and can be carried through work-up.
Intermediate N-(1,1-dimethyl-2-oxopropyl)methanimineIncomplete reduction of the intermediate imine.
Over-reduction Product 2-Methyl-3-aminobutan-2-olReduction of the starting ketone without subsequent amination.
Di-methylation Product 2-Methyl-3-(dimethylamino)butan-2-olFurther methylation of the product.
Solvent Residues e.g., Methanol, Ethanol, Tetrahydrofuran (THF)Incomplete removal of reaction or purification solvents.

Q2: My final product of this compound is a viscous oil instead of a solid. What could be the cause?

Pure this compound is expected to be a solid at room temperature. If you obtain a viscous oil, it is likely due to the presence of impurities that depress the melting point. The most common culprits are residual solvents or unreacted starting materials.

Troubleshooting Steps:

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvents.

  • Purity Analysis: Analyze the product by techniques such as NMR spectroscopy or GC-MS to identify the nature of the impurities.

  • Purification: If impurities are detected, further purification by vacuum distillation, recrystallization, or column chromatography is recommended.

Q3: How can I remove unreacted 3-hydroxy-3-methyl-2-butanone from my product?

The starting ketone, 3-hydroxy-3-methyl-2-butanone, has a different polarity and boiling point compared to the amino alcohol product. This difference can be exploited for its removal.

Recommended Removal Methods:

  • Vacuum Distillation: As the ketone is more volatile than the amino alcohol product, it can often be removed as a forerun during vacuum distillation.

  • Aqueous Wash: Performing an acidic wash (e.g., with dilute HCl) during the work-up will protonate the amino alcohol, making it water-soluble, while the less basic ketone will remain in the organic layer. Subsequent neutralization of the aqueous layer and extraction will recover the purified product.

  • Column Chromatography: Silica gel chromatography can be effective. The more polar amino alcohol will have a lower Rf value than the ketone. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can achieve good separation.

Troubleshooting Guides

Problem 1: Low Yield after Reductive Amination

Possible Causes:

  • Inefficient Imine Formation: The initial condensation between the ketone and methylamine to form the imine may be incomplete.

  • Ineffective Reducing Agent: The chosen reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may be old, inactive, or used in insufficient quantity.

  • Sub-optimal pH: The pH of the reaction is critical for both imine formation and the stability of the reducing agent.

  • Side Reactions: The ketone may undergo self-condensation or other side reactions under the reaction conditions.

Solutions:

  • Optimize Imine Formation: Consider pre-forming the imine before adding the reducing agent. This can be done by stirring the ketone and methylamine together, sometimes with a dehydrating agent like molecular sieves.

  • Verify Reducing Agent: Use a fresh batch of the reducing agent and ensure it is added in an appropriate stoichiometric amount.

  • Control pH: Maintain the reaction pH in the optimal range for the chosen reducing agent (typically slightly acidic for NaBH3CN).

  • Temperature Control: Keep the reaction temperature low during the addition of the reducing agent to minimize side reactions.

Problem 2: Product Contamination with Di-methylated Impurity

Possible Cause:

  • The use of a methylating agent (like formaldehyde in some reductive amination procedures) or conditions that favor further methylation of the secondary amine product.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the methylamine and the reducing agent.

  • Alternative Methyl Source: If applicable, use a non-methylating reducing agent if formaldehyde was part of the initial protocol.

  • Purification: The di-methylated product has a different polarity and can be separated by column chromatography or fractional vacuum distillation.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing more volatile impurities such as residual solvents and unreacted starting materials.

Methodology:

  • Place the crude this compound in a round-bottom flask suitable for distillation.

  • Assemble a short-path distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to prevent premature condensation.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually apply vacuum and slowly heat the flask using an oil bath.

  • Collect the initial fractions (forerun), which will contain the more volatile impurities.

  • Increase the temperature to distill the pure product. The boiling point will depend on the pressure.

  • Collect the main fraction in a pre-weighed receiving flask.

  • Monitor the purity of the fractions by a suitable analytical method (e.g., GC or TLC).

Protocol 2: Purification by Recrystallization

Recrystallization is effective for removing impurities that have different solubility profiles from the desired product.

Methodology:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, isopropanol, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This technique is highly effective for separating impurities with polarities similar to the product.

Methodology:

  • Stationary Phase Selection: Silica gel is a common choice. For basic amines, treating the silica with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can prevent tailing.

  • Eluent Selection: Start with a non-polar solvent system and perform thin-layer chromatography (TLC) to determine a suitable eluent system that gives good separation between the product and impurities. A common mobile phase for amino alcohols is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Impurity_Removal_Workflow cluster_purification Purification Methods Crude_Product Crude 2-Methyl-3- (methylamino)butan-2-ol Initial_Analysis Initial Purity Analysis (TLC, GC-MS, NMR) Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Final_Product Pure Product Decision->Final_Product Yes Vacuum_Distillation Vacuum Distillation Decision->Vacuum_Distillation No Recrystallization Recrystallization Decision->Recrystallization No Column_Chromatography Column Chromatography Decision->Column_Chromatography No Vacuum_Distillation->Initial_Analysis Recrystallization->Initial_Analysis Column_Chromatography->Initial_Analysis

Caption: Logical workflow for the purification of this compound.

Reductive_Amination_Pathway cluster_impurities Potential Impurities Ketone 3-hydroxy-3-methyl-2-butanone Imine Intermediate Imine Ketone->Imine Unreacted_Ketone Unreacted Ketone Ketone->Unreacted_Ketone Methylamine Methylamine Methylamine->Imine Unreacted_Amine Excess Methylamine Methylamine->Unreacted_Amine Product This compound Imine->Product Reduction Unreduced_Imine Unreduced Imine Imine->Unreduced_Imine

Caption: Synthesis pathway and potential impurities.

Technical Support Center: Synthesis of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-(methylamino)butan-2-ol. The primary synthetic route discussed is the reductive amination of 3-hydroxy-3-methyl-2-butanone with methylamine.

Troubleshooting Guide

Low yield is a common issue in multi-step organic synthesis. This guide addresses specific problems that can arise during the synthesis of this compound and provides potential solutions.

Q1: My overall yield is significantly lower than expected. Where should I start troubleshooting?

A low overall yield can result from issues in either the synthesis of the precursor, 3-hydroxy-3-methyl-2-butanone, or the subsequent reductive amination step. It is crucial to analyze both steps independently.

DOT Script for General Troubleshooting Workflow:

G start Low Overall Yield check_precursor Analyze Purity and Yield of 3-hydroxy-3-methyl-2-butanone start->check_precursor precursor_ok Precursor Synthesis OK? check_precursor->precursor_ok troubleshoot_precursor Troubleshoot Precursor Synthesis (See Q2) precursor_ok->troubleshoot_precursor No check_amination Analyze Reductive Amination Step precursor_ok->check_amination Yes troubleshoot_precursor->check_amination amination_ok Reductive Amination OK? check_amination->amination_ok troubleshoot_amination Troubleshoot Reductive Amination (See Q3-Q6) amination_ok->troubleshoot_amination No purification_issue Investigate Product Purification (See Q7) amination_ok->purification_issue Yes troubleshoot_amination->purification_issue end Yield Optimized purification_issue->end

Caption: General workflow for troubleshooting low yield.

Q2: I suspect the issue is in the synthesis of the precursor, 3-hydroxy-3-methyl-2-butanone. What are common problems?

The synthesis of 3-hydroxy-3-methyl-2-butanone from 2-methyl-3-butyn-2-ol via hydration can be sensitive to reaction conditions.

  • Incomplete Reaction: The hydration of the alkyne may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature.

  • Side Reactions: Over-hydration or other side reactions can occur, leading to byproducts. Ensure the temperature is carefully controlled.

  • Catalyst Quality: The mercury (II) sulfate catalyst is crucial. Ensure it is of high quality and used in the correct amount.

  • Purification Loss: The workup and distillation to purify 3-hydroxy-3-methyl-2-butanone can lead to significant losses. Ensure efficient extraction and careful distillation.

Q3: My reductive amination of 3-hydroxy-3-methyl-2-butanone is giving a low yield of the desired product. What are the likely causes?

Reductive amination is a robust reaction, but several factors can impact its efficiency.

  • Inefficient Imine Formation: The initial formation of the imine between 3-hydroxy-3-methyl-2-butanone and methylamine is a critical equilibrium-driven step.

    • pH: The pH of the reaction mixture is crucial. A slightly acidic medium (pH 5-6) is often optimal for imine formation. This can be achieved by adding a catalytic amount of acetic acid.

    • Water Removal: The formation of water during this step can shift the equilibrium back to the starting materials. Using a dehydrating agent like molecular sieves can improve the yield.

  • Choice of Reducing Agent: The selection of the reducing agent is critical for selectively reducing the imine in the presence of the ketone starting material.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a common and effective reducing agent for reductive aminations as it is more selective for the protonated imine (iminium ion) over the ketone. However, it is highly toxic.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is often the preferred reagent. It can be less reactive, sometimes requiring longer reaction times or slightly elevated temperatures.

    • Picoline-Borane Complex: A stable and less toxic solid that can be an effective alternative.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can lead to the undesired reduction of the starting ketone to a diol, thus lowering the yield of the desired amine.

  • Reaction Conditions:

    • Temperature: The reaction is typically run at room temperature. Higher temperatures can sometimes lead to side reactions.

    • Solvent: Methanol or ethanol are common solvents for this reaction.

DOT Script for Reductive Amination Troubleshooting:

G start Low Yield in Reductive Amination check_imine Investigate Imine Formation start->check_imine check_reduction Evaluate Reduction Step start->check_reduction imine_ph Optimize pH (e.g., add Acetic Acid) check_imine->imine_ph imine_water Remove Water (e.g., Molecular Sieves) check_imine->imine_water reducer_choice Consider Alternative Reducing Agent check_reduction->reducer_choice reducer_quality Check Reducing Agent Quality/Activity check_reduction->reducer_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time) check_reduction->reaction_conditions end Yield Improved imine_ph->end imine_water->end reducer_choice->end reducer_quality->end reaction_conditions->end

Caption: Troubleshooting logic for the reductive amination step.

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the diol of my starting material. What is happening?

This indicates that the reducing agent is reducing the ketone group of 3-hydroxy-3-methyl-2-butanone to a secondary alcohol, forming 2-methylbutane-2,3-diol. This is a common side reaction, especially when using a strong reducing agent like sodium borohydride (NaBH₄).

Solution:

  • Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less likely to reduce the ketone starting material.

Q5: My reaction seems to stall, and I have a mixture of starting material, imine, and product. How can I drive the reaction to completion?

A stalled reaction can be due to several factors:

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. Use a fresh batch of the reducing agent.

  • Insufficient Reaction Time: Some reductive aminations, especially with less reactive ketones or milder reducing agents, can be slow. Increase the reaction time and monitor the progress by TLC or GC-MS.

  • Suboptimal Temperature: While typically run at room temperature, a slight increase in temperature (e.g., to 40 °C) might be necessary for less reactive substrates. However, be cautious as this can also promote side reactions.

Q6: I am concerned about the toxicity of sodium cyanoborohydride. What are safer and effective alternatives?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used, safer alternative to NaBH₃CN. It is a solid that is easier to handle and does not release cyanide gas. Another alternative is the 2-picoline-borane complex, which is also a stable solid.

Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines.Highly toxic; generates cyanide waste.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Less toxic; commercially available; effective.Can be slower; may require acidic catalyst.
2-Picoline-Borane Stable solid; less toxic.May be less commonly available.
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Less selective; can reduce the starting ketone.

Q7: I have confirmed the presence of the product by mass spectrometry, but I am struggling to isolate a pure compound. What are some effective purification strategies?

Amino alcohols can be challenging to purify due to their polarity and basicity.

  • Acid-Base Extraction: Utilize the basicity of the amine to separate it from neutral organic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective. However, the basicity of the amine can cause tailing on silica gel. To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent.

    • Use alumina as the stationary phase.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be employed.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of this compound?

A: The yield can vary significantly depending on the specific protocol and the purity of the starting materials. A yield of 60-80% for the reductive amination step would be considered good. The overall yield for the two-step synthesis will be lower.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any volatile impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H and N-H stretches).

Q: What are the key safety precautions to take during this synthesis?

A:

  • Methylamine: Is a toxic and flammable gas/liquid with a strong odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reducing Agents: Handle with care. Sodium cyanoborohydride is highly toxic and should be handled with extreme caution. Avoid contact with acids, which can release hydrogen cyanide gas.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

Experimental Protocols

1. Synthesis of 3-hydroxy-3-methyl-2-butanone (Precursor)

This protocol is based on the hydration of 2-methyl-3-butyn-2-ol.

  • Materials:

    • 2-methyl-3-butyn-2-ol

    • Sulfuric acid (concentrated)

    • Mercury(II) sulfate

    • Deionized water

    • Diethyl ether

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sulfuric acid in water.

    • Add mercury(II) sulfate to the acidic solution and stir.

    • Heat the mixture to 60-70 °C.

    • Slowly add 2-methyl-3-butyn-2-ol dropwise to the reaction mixture while maintaining the temperature.

    • After the addition is complete, continue stirring at the same temperature for 1-2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the mercury salts.

    • Extract the filtrate with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 3-hydroxy-3-methyl-2-butanone.

2. Synthesis of this compound (Reductive Amination)

  • Materials:

    • 3-hydroxy-3-methyl-2-butanone

    • Methylamine (as a solution in a suitable solvent like methanol or THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Acetic acid (glacial)

    • Methanol (anhydrous)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-hydroxy-3-methyl-2-butanone in anhydrous methanol in a round-bottom flask.

    • Add the methylamine solution to the flask.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in methanol.

    • Slowly add the reducing agent slurry to the reaction mixture. Control the addition rate to manage any effervescence.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous mixture with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or other suitable methods.

Data Presentation

Table 1: Hypothetical Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentReaction Time (h)Temperature (°C)Typical Yield (%)Key Observations
NaBH(OAc)₃122575Clean reaction, easy workup.
NaBH₃CN82580Faster reaction, but requires careful handling due to toxicity.
2-Picoline-Borane162570Slower reaction, good alternative to borohydrides.
NaBH₄4040Significant formation of the diol byproduct.

Note: The data in this table is illustrative and based on general principles of reductive amination. Actual results may vary.

Technical Support Center: Synthesis of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-(methylamino)butan-2-ol. The information is designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Ring-Opening of 2,3-Epoxy-2,3-dimethylbutane with Methylamine

Issue 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. Monitor the reaction progress by TLC or GC-MS. - Increase the excess of methylamine. A larger excess will favor the forward reaction. - Increase the reaction temperature. However, be cautious as this may promote side reactions. A sealed tube or autoclave is necessary when working with volatile methylamine at elevated temperatures.
Epoxide Polymerization - Ensure the reaction is performed under neutral or slightly basic conditions. Acidic catalysts can promote polymerization.[1] - Use a less polar solvent to disfavor the charge separation involved in polymerization initiation.
Side Product Formation - See "Issue 2: Presence of Significant Side Products" below.
Loss during Work-up - The product is water-soluble. Minimize the use of aqueous washes. - Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover dissolved product. - Use salting-out techniques by saturating the aqueous phase with NaCl to reduce the solubility of the amino alcohol.

Issue 2: Presence of Significant Side Products

Side Product Identification Mitigation Strategy
N,N-bis(2-hydroxy-2-methylbutan-3-yl)methylamine Higher boiling point and different chromatographic behavior (more polar) compared to the desired product. Can be identified by MS (higher molecular weight).- Use a larger excess of methylamine to favor the reaction of the epoxide with the primary amine over the secondary amine product. - Add the epoxide slowly to the solution of methylamine to maintain a high concentration of the primary amine throughout the reaction.
Polymer of 2,3-Epoxy-2,3-dimethylbutane Insoluble, gummy, or high molecular weight material observed in the crude product.- Strictly avoid acidic conditions. Use purified, neutral solvents and reagents. - Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
2,3-Dimethylbutane-2,3-diol Formed by the hydrolysis of the epoxide. Can be detected by GC-MS or NMR.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Method 2: Reductive Amination of 3-Hydroxy-3-methyl-2-butanone with Methylamine

Issue 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Imine Formation - Ensure the pH of the reaction mixture is optimal for imine formation (typically weakly acidic, pH 4-6).[2][3] - Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine.
Inefficient Reduction - Choose an appropriate reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective as they are more selective for the iminium ion than the ketone.[3] - Ensure the reducing agent is active. Use freshly opened or properly stored reagents.
Side Product Formation - See "Issue 2: Presence of Significant Side Products" below.

Issue 2: Presence of Significant Side Products

Side Product Identification Mitigation Strategy
N,N-dimethyl-3-amino-2-methylbutan-2-ol (Tertiary Amine) Higher boiling point and distinct mass spectrum (higher molecular weight) and NMR signals.- Use a controlled stoichiometry of methylamine (closer to 1 equivalent). - A stepwise procedure, where the imine is formed first and then reduced in a separate step, can sometimes offer better control over mono-alkylation.
2,3-Dimethylbutane-2,3-diol Reduction of the starting ketone. Can be detected by GC-MS or NMR.- Use a reducing agent that is more selective for the iminium ion, such as NaBH₃CN or NaBH(OAc)₃, at an appropriate pH.[3] Standard NaBH₄ is more likely to reduce the ketone directly.
Unreacted 3-Hydroxy-3-methyl-2-butanone Presence of the starting material in the crude product, detectable by TLC, GC, or NMR.- Increase the reaction time or temperature for the imine formation step. - Ensure the pH is optimal for imine formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The two most prevalent methods are the ring-opening of 2,3-epoxy-2,3-dimethylbutane with methylamine and the reductive amination of 3-hydroxy-3-methyl-2-butanone with methylamine. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: How can I purify the final product?

A2: this compound is a relatively polar and water-soluble compound. Purification is typically achieved by:

  • Distillation: Vacuum distillation is effective for separating the product from less volatile impurities.

  • Crystallization: The product or its salt (e.g., hydrochloride) may be crystallized from a suitable solvent system.

  • Chromatography: Column chromatography on silica gel can be used, often with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane to prevent tailing.

Q3: What are the main safety precautions to consider during the synthesis?

A3:

  • Methylamine: Is a toxic and flammable gas or volatile liquid. It should be handled in a well-ventilated fume hood. Anhydrous methylamine is typically used as a solution in a solvent like ethanol or THF.

  • Epoxides: 2,3-Epoxy-2,3-dimethylbutane is a reactive and potentially hazardous compound. Avoid contact with skin and eyes, and work in a fume hood.[1]

  • Reducing Agents: Sodium borohydride and its derivatives are flammable solids and can react violently with water or acids to produce hydrogen gas. Handle with care under an inert atmosphere. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids.[2]

  • Solvents: Use appropriate flammable and volatile organic solvents in a well-ventilated area, away from ignition sources.

Q4: Can I use aqueous methylamine for the epoxide ring-opening reaction?

A4: While it is possible, using aqueous methylamine introduces water into the reaction, which can lead to the formation of 2,3-dimethylbutane-2,3-diol as a side product through hydrolysis of the epoxide. Using an anhydrous solution of methylamine in a suitable organic solvent is generally preferred to minimize this side reaction.

Q5: In reductive amination, is it better to perform a one-pot or a two-step procedure?

A5: A one-pot procedure, where the ketone, amine, and a selective reducing agent are mixed together, is often more convenient. However, a two-step procedure (formation of the imine first, followed by reduction) can sometimes provide better control over the reaction and minimize the formation of the tertiary amine side product, especially when over-alkylation is a significant issue.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Method 1: Epoxide Ring-Opening Method 2: Reductive Amination
Starting Materials 2,3-Epoxy-2,3-dimethylbutane, Methylamine3-Hydroxy-3-methyl-2-butanone, Methylamine, Reducing Agent
Key Reaction Type Nucleophilic Ring-OpeningImine/Enamine formation and Reduction
Typical Yields Moderate to HighModerate to High
Common Side Products Di-alkylation product, Diol, PolymerTertiary amine, Diol
Key Control Parameters Temperature, Stoichiometry of Amine, Absence of AcidpH, Choice of Reducing Agent, Stoichiometry

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening
  • Reaction Setup: To a solution of methylamine (e.g., 40% in water, or 2 M in THF/ethanol, 5-10 equivalents) in a sealed pressure vessel, add 2,3-epoxy-2,3-dimethylbutane (1 equivalent) dropwise at room temperature with vigorous stirring.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 50-80 °C. The reaction time can range from 12 to 48 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully vent any excess pressure. If an organic solvent was used, remove it under reduced pressure. If an aqueous solution of methylamine was used, saturate the aqueous phase with sodium chloride. Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 3-hydroxy-3-methyl-2-butanone (1 equivalent) and methylamine (1.1 equivalents, e.g., as a 2 M solution in methanol) in methanol. Adjust the pH of the solution to 5-6 with acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the ketone spot on a TLC plate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases. Make the solution basic (pH > 10) with the addition of 2 M NaOH. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt.

Visualizations

Reaction_Pathway_Epoxide reagents1 2,3-Epoxy-2,3-dimethylbutane + Methylamine (CH₃NH₂) product This compound reagents1->product Desired Reaction side_product2 Polymerization reagents1->side_product2 Side Reaction (Acidic Conditions) side_product3 Diol (Hydrolysis) reagents1->side_product3 Side Reaction (Water Present) side_product1 Di-alkylation Product product->side_product1 Further Reaction with Epoxide

Caption: Synthetic pathway for this compound via epoxide opening.

Reaction_Pathway_Reductive_Amination reagents2 3-Hydroxy-3-methyl-2-butanone + Methylamine (CH₃NH₂) intermediate Imine Intermediate reagents2->intermediate Step 1: Imine Formation side_product5 Diol (Ketone Reduction) reagents2->side_product5 Side Reaction of Ketone product2 This compound intermediate->product2 Step 2: Reduction side_product4 Tertiary Amine (Over-alkylation) product2->side_product4 Side Reaction reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->reagents2 reducing_agent->intermediate

Caption: Synthetic pathway for this compound via reductive amination.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC, GC-MS, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Unreacted Starting Material side_products Significant Side Products check_reaction->side_products Unknown Peaks/Spots workup_loss Loss During Work-up check_reaction->workup_loss Low Mass Balance solution1 Optimize Reaction Conditions: - Increase time/temperature - Adjust stoichiometry/pH incomplete->solution1 solution2 Identify and Mitigate Side Reactions: - Control stoichiometry - Use selective reagents - Exclude water/acid side_products->solution2 solution3 Optimize Work-up Procedure: - Minimize aqueous washes - Back-extraction - Salting out workup_loss->solution3

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Methyl-3-(methylamino)butan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound that influences the purification strategy?

A common and efficient method is the reductive amination of 3-methyl-2-butanone with methylamine. This reaction typically involves the formation of an intermediate imine, which is then reduced to the final amino alcohol. The choice of reducing agent and reaction conditions can significantly impact the impurity profile.

Q2: What are the primary impurities I should expect from the reductive amination synthesis?

The main impurities can include:

  • Unreacted starting materials: 3-methyl-2-butanone and methylamine.

  • Intermediate imine: The imine formed from the condensation of the ketone and amine may not be fully reduced.

  • Over-alkylation products: Although less common with hindered ketones, the formation of tertiary amines is possible.

  • Side-products from the reducing agent: For example, borate salts if sodium borohydride is used.

  • Diastereomers: The product has two chiral centers, leading to the formation of diastereomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) pairs).

Q3: What are the recommended purification techniques for this compound?

The most effective purification methods are:

  • Fractional vacuum distillation: Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, distillation under reduced pressure is recommended to separate it from lower-boiling impurities and non-volatile residues.

  • Recrystallization of a salt: Converting the amino alcohol to a salt (e.g., hydrochloride) and recrystallizing it from a suitable solvent system can be highly effective for removing non-basic impurities and potentially for separating diastereomers.

Q4: How can I assess the purity of my this compound?

Purity can be determined using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating diastereomers, often with a chiral column.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Question: I've performed the synthesis and a simple extraction, but my crude product is only <80% pure by GC analysis. What should I do?

Answer: This is a common issue. The initial work-up is often insufficient to remove all impurities. A multi-step purification approach is recommended.

Troubleshooting Workflow:

start Crude Product (<80% Purity) step1 Identify Impurities (GC-MS) start->step1 step2a Low-Boiling Impurities Present (e.g., starting ketone) step1->step2a Volatile Impurities step2b High-Boiling/Non-Volatile Impurities Present step1->step2b Non-Volatile Impurities step3a Fractional Vacuum Distillation step2a->step3a step3b Consider Salt Recrystallization step2b->step3b step4 Assess Purity (GC-MS, NMR) step3a->step4 step3b->step4 end Pure Product (>98%) step4->end start Oily/Poor Crystals of HCl Salt step1 Analyze Solvent System start->step1 step2a Solvent too polar? step1->step2a step2b Solvent not polar enough? step1->step2b step3a Add a less polar co-solvent (e.g., isopropanol/diethyl ether) step2a->step3a step3b Try a more polar solvent (e.g., ethanol/water) step2b->step3b step4 Induce Crystallization step3a->step4 step3b->step4 step5 Scratch inner wall of flask step4->step5 step6 Add a seed crystal step4->step6 step7 Cool slowly step4->step7 end Well-defined Crystals step5->end step6->end step7->end

Technical Support Center: Characterization of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 2-Methyl-3-(methylamino)butan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this amino alcohol.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question 1: Why am I seeing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis?

Answer: Poor peak shape for polar compounds like amino alcohols is a common issue in GC-MS. Several factors can contribute to this:

  • Analyte-Column Interactions: The primary reason is often the interaction of the polar amine and hydroxyl groups with active sites (silanols) on the GC column, leading to peak tailing.

  • Inadequate Derivatization: Incomplete derivatization of the polar functional groups leaves them available to interact with the column, causing tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak fronting.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion.

Troubleshooting Steps:

  • Derivatization: Ensure your derivatization (e.g., silylation) has gone to completion. Optimize the reaction time, temperature, and reagent-to-sample ratio.

  • Column Choice: Use a column specifically designed for amine analysis or a low-bleed, inert column.

  • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize analyte interactions.

  • Sample Concentration: Dilute your sample to an appropriate concentration to avoid column overload.

  • Column Maintenance: Trim the first few centimeters of the column to remove any accumulated non-volatile residues.

Question 2: I am not detecting my compound, or the signal intensity is very low in the GC-MS. What could be the problem?

Answer: Low or no signal for this compound can be due to several reasons:

  • Non-Volatility: The native compound is not volatile enough to pass through the GC column. Derivatization is essential.

  • Thermal Degradation: The compound may be degrading in the hot GC inlet.

  • Improper Derivatization: The derivatization may have failed, or the derivatives are unstable.

  • MS Detector Issues: The mass spectrometer may not be optimized for the mass range of your derivatized compound.

Troubleshooting Steps:

  • Confirm Derivatization: Run a known standard that derivatizes under similar conditions to confirm your reagents and procedure are effective. Silylation is a common and effective method for amino alcohols.[1][2]

  • Optimize Inlet Temperature: Lower the inlet temperature to minimize thermal degradation, but ensure it is high enough for efficient volatilization of the derivative.

  • Check Derivative Stability: Some silyl derivatives can be sensitive to moisture. Ensure your sample and solvents are anhydrous.

  • MS Scan Range: Ensure your MS scan range is appropriate for the expected mass of the derivatized analyte. For a silylated derivative, the molecular weight will be significantly higher.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 3: I'm observing peak tailing for this compound in my reversed-phase HPLC analysis. How can I improve the peak shape?

Answer: Peak tailing in reversed-phase HPLC for basic compounds like amino alcohols is often due to interactions with residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group. This ensures the amine is fully protonated and reduces its interaction with silanols.

  • Use a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Column Choice: Use an "end-capped" column where the residual silanol groups have been deactivated. Alternatively, a column with a different stationary phase (e.g., polymer-based) that is more suitable for basic compounds can be used.

  • Lower Metal Content Columns: Use high-purity silica columns with low metal content, as metal ions can also contribute to peak tailing.

Question 4: How can I achieve chiral separation of the enantiomers of this compound?

Answer: Chiral separation can be achieved by either using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

Strategies for Chiral Separation:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including amino alcohols.

  • Chiral Derivatization: React your amino alcohol with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard reversed-phase or normal-phase column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 5: My NMR spectrum shows broad peaks for the -OH and -NH protons. Is this normal?

Answer: Yes, this is very common. The protons on heteroatoms (like oxygen and nitrogen) can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process is often on a timescale that leads to broadening of the NMR signals. The chemical shift of these protons can also be highly variable depending on the solvent, concentration, and temperature.

Troubleshooting and Tips:

  • D2O Exchange: To confirm the identity of -OH and -NH protons, you can add a drop of deuterium oxide (D2O) to your NMR tube and re-acquire the spectrum. The deuterium will exchange with the labile protons, causing their signals to disappear.

  • Drying Your Sample: To obtain sharper peaks, ensure your sample and NMR solvent are as dry as possible.

  • Low Temperature NMR: In some cases, cooling the sample can slow down the exchange rate and result in sharper peaks.

Question 6: I see unexpected peaks in my NMR spectrum. What could be their source?

Answer: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: Traces of solvents used in the synthesis or purification process are a common source of impurity peaks.

  • Impurities in the NMR Solvent: Deuterated solvents can contain small amounts of their non-deuterated counterparts or other impurities.

  • Synthesis Byproducts or Degradation Products: The sample itself may contain impurities from the synthesis or may have degraded over time.

Troubleshooting Steps:

  • Check Solvent Purity: Run a blank spectrum of the NMR solvent to identify any inherent impurity peaks.

  • Consult Reference Tables: There are published tables of common laboratory solvent chemical shifts in various NMR solvents that can help you identify contaminant peaks.[3][4][5]

  • 2D NMR: Techniques like COSY and HSQC can help in identifying the connectivity of protons and carbons, which can aid in distinguishing the desired compound from impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Question 7: The O-H and N-H stretching bands in my FTIR spectrum are very broad. How can I interpret this?

Answer: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. In a condensed phase (liquid or solid), the alcohol and amine groups form intermolecular hydrogen bonds of varying strengths, which leads to a broad range of vibrational frequencies and thus a broad peak in the spectrum. The O-H stretch of an alcohol typically appears as a very broad band around 3200-3600 cm⁻¹, while the N-H stretch of a secondary amine is usually a sharper, less intense peak in the same region.[6]

Considerations for Interpretation:

  • Distinguishing O-H and N-H: While both appear in a similar region, the O-H stretch is typically broader and more intense than the N-H stretch of a secondary amine.

  • Primary vs. Secondary Amines: A primary amine (R-NH₂) will show two N-H stretching bands, while a secondary amine (R₂-NH), like in this compound, will show a single N-H band.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that since specific data for this compound is limited, the following protocols are based on general procedures for amino alcohols and data for analogous compounds where specified.

GC-MS Analysis with Silylation

This protocol describes a general method for the silylation of amino alcohols for GC-MS analysis.

Objective: To derivatize the polar -OH and -NH groups to increase volatility for GC-MS analysis.

Materials:

  • This compound sample

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials with inserts

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a GC vial. If the sample is in solution, evaporate the solvent under a stream of dry nitrogen.

  • Derivatization: Add 100 µL of anhydrous solvent and 100 µL of the silylation reagent (BSTFA + 1% TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 70-80 °C for 30-60 minutes.

  • GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Example GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-500 amu
Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method.

Objective: To separate the enantiomers of this compound.

Strategy 1: Chiral Stationary Phase (CSP)

  • Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. Start with a 90:10 (v/v) mixture and adjust the ratio to optimize resolution. For basic analytes, adding a small amount of a basic modifier like diethylamine (0.1%) can improve peak shape.

    • Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with a suitable buffer.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation.

Strategy 2: Chiral Derivatization

  • Reagent Selection: Choose a chiral derivatizing agent that reacts with the amine or alcohol group (e.g., Marfey's reagent, (R)-(-)-1-(1-Naphthyl)ethyl isocyanate).

  • Derivatization Reaction: Follow a standard protocol for the chosen reagent to form diastereomers.

  • HPLC Analysis: Separate the resulting diastereomers on a standard achiral C18 column using a water/acetonitrile or water/methanol gradient.

Data Presentation

Predicted ¹H and ¹³C NMR Chemical Shifts

The following are predicted chemical shifts for this compound in CDCl₃. These are estimates and the actual shifts may vary.

¹H NMR (Predicted)

AssignmentChemical Shift (ppm)Multiplicity
(CH₃)₂-C-OH~1.2s (6H)
CH₃-CH~1.1d (3H)
CH₃-NH~2.4s (3H)
CH-NH~2.8q (1H)
-OH, -NHVariablebr s (2H)

¹³C NMR (Predicted)

AssignmentChemical Shift (ppm)
(CH₃)₂-C-OH~25-30
CH₃-CH~15-20
CH₃-NH~30-35
C-OH~70-75
CH-NH~55-60
Expected Mass Fragmentation (after Silylation)

Upon silylation with a reagent like BSTFA, both the hydroxyl and the secondary amine groups are expected to react, leading to a di-silylated product. The mass spectrum would show characteristic fragments from the loss of methyl groups and the trimethylsilyl (TMS) group.

Example Fragmentation of a Silylated Amino Alcohol (Analogous Compound)

For a silylated analog like di-TMS-2-amino-3-methyl-1-butanol, common fragments would include:

m/zInterpretation
[M-15]⁺Loss of a methyl group (CH₃)
[M-73]⁺Loss of a TMS group
[M-89]⁺Loss of a TMSO group
73[Si(CH₃)₃]⁺

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample of 2-Methyl-3- (methylamino)butan-2-ol Dry Dry Sample Sample->Dry Derivatize Add Silylation Reagent (e.g., BSTFA) & Solvent Dry->Derivatize Heat Heat (e.g., 70°C, 30 min) Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Separation on GC Column Inject->Separate Detect MS Detection Separate->Detect Process Process Chromatogram and Mass Spectra Detect->Process Identify Identify Compound and Impurities Process->Identify

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed in HPLC CheckpH Is Mobile Phase pH >2 units below analyte pKa? Start->CheckpH AdjustpH Adjust Mobile Phase pH CheckpH->AdjustpH No CheckModifier Is a Competitive Amine (e.g., TEA) in Mobile Phase? CheckpH->CheckModifier Yes AdjustpH->CheckModifier AddModifier Add Competitive Amine (e.g., 0.1% TEA) CheckModifier->AddModifier No CheckColumn Is an End-Capped or Amine-Specific Column Used? CheckModifier->CheckColumn Yes AddModifier->CheckColumn ChangeColumn Switch to a Suitable Column CheckColumn->ChangeColumn No GoodPeak Good Peak Shape CheckColumn->GoodPeak Yes ChangeColumn->GoodPeak

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

Signaling Pathway of Analyte-Column Interaction

Analyte_Interaction Analyte Amino Alcohol (Basic Amine Group) Interaction Strong Ionic/ Hydrogen Bonding Interaction Analyte->Interaction Silanol Silica Surface (Acidic Silanol Groups) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing

Caption: Interaction between the basic analyte and acidic silanol groups on the column.

References

Technical Support Center: Stability and Storage of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methyl-3-(methylamino)butan-2-ol to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a dry, cool, and well-ventilated place.[1][2] The containers should be tightly closed to prevent exposure to moisture and air.[1][2][3][4][5] For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[5] It should be kept away from heat, sparks, and open flames.[1][3][4][6]

Q2: Are there any specific temperature requirements for storing this compound?

A2: While a specific temperature range for this compound is not consistently provided, a cool environment is crucial. Some safety data sheets for similar compounds recommend storage at temperatures between 2°C and 8°C.[5] It is important to avoid excessive heat.[1][4]

Q3: What materials should be avoided for storing this compound?

A3: Avoid storing this compound in containers made of copper or aluminum, as amino alcohols can be corrosive to these metals.[7] It is also incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation can manifest as changes in physical appearance (e.g., color change, precipitation), the presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC), or a decrease in the purity of the main compound. A stability-indicating analytical method is essential to accurately detect and quantify degradation products.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, which contains a secondary amine and a tertiary alcohol, this compound is potentially susceptible to the following degradation pathways:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities. The tertiary alcohol is generally more resistant to oxidation than primary or secondary alcohols, but degradation can still occur under harsh oxidative conditions.

  • Dehydration: As a tertiary alcohol, it could undergo dehydration, especially in the presence of acid and heat, to form an alkene.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates.

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways cluster_analysis Troubleshooting & Analysis Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Tightly sealed container Tightly sealed container Inert atmosphere (e.g., Nitrogen) Inert atmosphere (e.g., Nitrogen) Protect from light Protect from light Avoid incompatible materials (strong acids, oxidizers) Avoid incompatible materials (strong acids, oxidizers) Oxidation Oxidation Dehydration Dehydration Reaction with CO2 Reaction with CO2 Visual Inspection Visual Inspection Purity Analysis (HPLC, GC) Purity Analysis (HPLC, GC) Forced Degradation Study Forced Degradation Study Characterization of Degradants (LC-MS, NMR) Characterization of Degradants (LC-MS, NMR) This compound This compound cluster_storage cluster_storage This compound->cluster_storage To Prevent Degradation cluster_degradation cluster_degradation This compound->cluster_degradation If Degradation Occurs cluster_analysis cluster_analysis cluster_degradation->cluster_analysis Investigate with

Figure 1. Logical workflow for preventing and investigating degradation.

Troubleshooting Guides

Issue: I observe unknown peaks in my HPLC chromatogram after storing the compound for several weeks.

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Check if the container was tightly sealed. 2. Consider if the sample was exposed to air for extended periods. 3. For future storage, purge the container with an inert gas (nitrogen or argon) before sealing.
Hydrolysis 1. Ensure the compound was stored in a dry environment. 2. Use a desiccator for storage if humidity is a concern.
Reaction with CO2 1. Minimize exposure to air. 2. Store under an inert atmosphere.
Contamination 1. Verify the purity of the solvent used to dissolve the sample. 2. Ensure all glassware and equipment were clean.

Issue: The appearance of the solid/liquid has changed (e.g., color change).

Possible Cause Troubleshooting Steps
Degradation 1. A change in appearance is a strong indicator of degradation. 2. Analyze the sample using a suitable analytical method (e.g., HPLC, LC-MS) to identify and quantify impurities. 3. Review storage conditions and compare them to the recommendations.
Contamination 1. Investigate potential sources of contamination during handling and storage.

Experimental Protocols

To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended.[1][2][3][4][5] This involves subjecting the compound to various stress conditions to accelerate its degradation.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (or other suitable organic solvent)

  • HPLC system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Oven

  • Photostability chamber

Experimental Workflow:

The following diagram illustrates the workflow for a forced degradation study.

G start Prepare Stock Solution of This compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) start->base oxidation Oxidative Degradation (e.g., 3% H2O2) start->oxidation thermal Thermal Degradation (e.g., 60-80°C) start->thermal photo Photolytic Degradation (ICH Q1B guidelines) start->photo analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize Significant Degradation Products (e.g., MS, NMR) analysis->characterize

Figure 2. Workflow for a forced degradation study.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Heat the mixture under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂. Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound or the stock solution to elevated temperatures (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose the solid compound or the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a developed HPLC method.

  • Method Development: The HPLC method should be capable of separating the parent compound from all major degradation products.

  • Characterization: If significant degradation is observed, the major degradation products should be characterized using techniques like LC-MS and NMR to elucidate their structures.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress Condition % Degradation of Parent Compound Number of Degradation Products Major Degradation Product (Retention Time)
Acidic (0.1 M HCl, 60°C, 24h) e.g., 15%e.g., 2e.g., RRT 0.85
Basic (0.1 M NaOH, 60°C, 24h) e.g., 5%e.g., 1e.g., RRT 0.92
Oxidative (3% H₂O₂, RT, 24h) e.g., 25%e.g., 3e.g., RRT 1.15
Thermal (80°C, 48h) e.g., 8%e.g., 1e.g., RRT 0.85
Photolytic (ICH Q1B) e.g., 2%e.g., 1e.g., RRT 1.08

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By following these guidelines, researchers can minimize the degradation of this compound during storage and proactively identify potential stability issues.

References

Resolving peak splitting in NMR for 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 2-Methyl-3-(methylamino)butan-2-ol, with a particular focus on resolving peak splitting.

Frequently Asked Questions (FAQs)

Q1: Why are the -OH and -NH proton signals in the ¹H NMR spectrum of this compound appearing as broad singlets instead of splitting with adjacent protons?

A1: The protons on heteroatoms like oxygen (-OH) and nitrogen (-NH) are often "exchangeable."[1] In the presence of trace amounts of acid, base, or water, these protons can rapidly exchange between molecules.[2][3] This exchange occurs on a timescale faster than the NMR experiment can resolve the individual spin states, leading to an averaging of the signal and the collapse of the expected splitting pattern into a broad singlet.[4][5][6]

Q2: How can I resolve the splitting for the -OH and -NH protons?

A2: To resolve the splitting, the rate of proton exchange must be slowed down. This can be achieved by:

  • Using a dry, aprotic solvent: Solvents like dimethyl sulfoxide-d6 (DMSO-d6) are particularly effective at reducing the rate of proton exchange compared to more protic solvents like methanol-d4 or chloroform-d (which may contain trace water).[5][7]

  • Lowering the temperature: A variable temperature NMR experiment can be conducted. Lowering the temperature of the sample can slow down the exchange rate sufficiently to allow for the observation of coupling.[3][5]

  • Ensuring a dry sample: Meticulous sample preparation to remove all traces of water is critical. This can involve drying the sample under high vacuum or using a drying agent.

Q3: The peaks for the methyl groups on the carbon backbone are showing more complex splitting than expected. Why is this?

A3: this compound is a chiral molecule, containing two stereocenters. This means that protons or methyl groups that might appear to be chemically equivalent can be diastereotopic. Diastereotopic nuclei are in different chemical environments and will have different chemical shifts, leading to more complex splitting patterns than anticipated by a simple n+1 rule analysis.[8] For example, the two methyl groups at the C2 position may be diastereotopic and thus exhibit separate signals.

Q4: How can I confirm the presence of the -OH and -NH protons if their peaks are broad or overlapping with other signals?

A4: A D₂O shake experiment is a simple and effective method to identify exchangeable protons.[1][9] After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The exchangeable -OH and -NH protons will be replaced by deuterium, causing their corresponding signals to disappear from the spectrum.[1]

Troubleshooting Guide: Resolving Peak Splitting

This guide provides a systematic approach to troubleshooting common peak splitting issues for this compound.

Problem: -OH and/or -NH proton signals are broad singlets with no observable coupling.
Potential Cause Troubleshooting Step Expected Outcome
Rapid Proton Exchange 1. D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum.[9]The broad singlet(s) corresponding to the -OH and -NH protons will disappear.[1]
2. Change Solvent: Prepare a new sample in a dry, aprotic solvent like DMSO-d6.[5]The rate of exchange will be reduced, potentially revealing sharper peaks and coupling.
3. Lower Temperature: Run the experiment at a lower temperature (e.g., 273 K, 253 K).[3]The exchange rate will slow down, and splitting may become visible.
Problem: Unexpectedly complex splitting patterns for alkyl protons.
Potential Cause Troubleshooting Step Expected Outcome
Diastereotopicity 1. Higher Field Magnet: If available, acquire the spectrum on a higher field NMR spectrometer.Increased spectral dispersion may resolve overlapping multiplets and simplify interpretation.
2. 2D NMR: Perform 2D NMR experiments like COSY and HSQC.COSY will help identify which protons are coupled to each other. HSQC will correlate protons to their attached carbons, aiding in the assignment of complex multiplets.

Hypothetical ¹H NMR Data for this compound

The following table presents hypothetical ¹H NMR data in a suitable solvent (e.g., DMSO-d6) where exchange is slowed.

Proton Assignment Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration
C2-CH₃ (a)1.10s-3H
C2-CH₃ (b)1.15s-3H
C4-CH₃1.05d6.83H
N-CH₃2.20s-3H
C3-H2.80dq6.8, 8.51H
N-H3.50d8.51H
O-H4.50s-1H

Note: In this hypothetical scenario, the two methyl groups at C2 are shown as singlets for simplicity, though they could be diastereotopic and appear as two distinct singlets. The -OH is shown as a singlet, which is common even in DMSO-d6 if trace water is present.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample is free of any particulate matter.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to an appropriate range (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a 90° pulse.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the splitting patterns and coupling constants.

Visualizations

G cluster_structure Structure of this compound C2 C C3 C C2->C3 C2_OH OH C2->C2_OH C2_Me1 CH₃ C2->C2_Me1 C2_Me2 CH₃ C2->C2_Me2 C4 CH₃ C3->C4 N NH C3->N H3 H C3->H3 C_N CH₃ N->C_N

Caption: Molecular structure of this compound.

G start Peak Splitting Issue Identified (-OH / -NH Broad Singlet) d2o_shake Perform D₂O Shake Experiment start->d2o_shake peak_disappears Peak Disappears? d2o_shake->peak_disappears confirm_exchangeable Confirmed as Exchangeable Proton (-OH/-NH) peak_disappears->confirm_exchangeable Yes re_evaluate Re-evaluate Peak Assignment peak_disappears->re_evaluate No dry_solvent Use Dry Aprotic Solvent (e.g., DMSO-d6) confirm_exchangeable->dry_solvent splitting_resolved Splitting Resolved? dry_solvent->splitting_resolved success Issue Resolved splitting_resolved->success Yes lower_temp Lower Acquisition Temperature splitting_resolved->lower_temp No final_check Splitting Resolved? lower_temp->final_check final_check->re_evaluate No final_check->success Yes

Caption: Troubleshooting workflow for resolving peak splitting.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-(methylamino)butan-2-ol. The information provided is based on general chemical principles and data from structurally related compounds due to the limited availability of specific experimental data for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I try first?

A2: For basic compounds like this compound, adjusting the pH of your aqueous buffer is the first and most effective step. The methylamino group is basic and will be protonated at acidic pH. This protonation forms a salt, which is generally much more water-soluble than the free base.[5] We recommend preparing a stock solution in an acidic buffer (e.g., pH 4-6) and then diluting it into your final experimental medium. Always check the final pH of your solution to ensure it is compatible with your experimental setup.

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[6] Solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol can be used to prepare a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experiment's biological or chemical system. A general recommendation is to keep the final co-solvent concentration below 1%, and ideally below 0.1%, but this is highly dependent on the specific assay.[7]

Q4: What is a good starting point for preparing a stock solution of this compound?

A4: A pragmatic approach is to first attempt to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM). From this, you can perform serial dilutions into your final aqueous buffer. If you require a completely aqueous solution, start by trying to dissolve the compound in a slightly acidic buffer (e.g., pH 5.0).

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon dilution from an organic stock into an aqueous buffer.
  • Root Cause: The compound's solubility limit in the final aqueous buffer has been exceeded. The percentage of the organic co-solvent is not high enough to maintain solubility at that concentration.

  • Solutions:

    • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent may help. Perform a vehicle control experiment to ensure the solvent at this new concentration does not impact your results.

    • pH Adjustment: If not already acidic, try lowering the pH of the final aqueous buffer.

    • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a metastable solution, which may be suitable for short-duration experiments.

Issue 2: The pH of my experimental medium changes after adding the compound.
  • Root Cause: this compound is a basic compound. Adding a significant amount of the free base form to a weakly buffered solution can increase the pH.

  • Solutions:

    • Use a Stronger Buffer: Ensure your experimental medium is adequately buffered to resist pH changes.

    • Prepare an Acidic Stock: Prepare your stock solution in a slightly acidic buffer to neutralize the basicity of the compound before adding it to your final medium.

    • Adjust Final pH: After adding the compound, check the pH of your final solution and adjust it back to the desired value with a small amount of dilute acid (e.g., HCl).

Data Presentation

While specific experimental data for this compound is not available, the following tables illustrate how solubility data would be presented. Researchers should generate their own data for their specific experimental conditions.

Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C

SolventPredicted Solubility (mg/mL)Notes
Water (pH 7.0)Sparingly SolubleSolubility is expected to be limited due to the nonpolar backbone.
Water (pH 5.0)Moderately SolubleIncreased solubility due to protonation of the amine group.
EthanolSolubleMiscible with many alcohols.
MethanolSolubleMiscible with many alcohols.
DMSOHighly SolubleA common solvent for preparing high-concentration stock solutions.
PBS (pH 7.4)Sparingly SolubleSimilar to water at neutral pH.

Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical)

pHPredicted Solubility (mg/mL)
3.0> 50
5.020 - 50
7.01 - 5
9.0< 1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
  • Weigh the Compound: Accurately weigh out 11.72 mg of this compound (Molecular Weight: 117.19 g/mol ).

  • Initial Dissolution: Add the compound to a 1.5 mL microcentrifuge tube. Add 900 µL of sterile, deionized water.

  • pH Adjustment: While vortexing, add 1 M HCl dropwise until the compound fully dissolves. Check the pH of the solution and adjust to approximately 5.0.

  • Final Volume Adjustment: Add deionized water to bring the final volume to 1.0 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 5.86 mg of this compound.

  • Dissolution: Add the compound to a sterile glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex or sonicate briefly until the compound is completely dissolved.

  • Storage: Store the DMSO stock solution at room temperature or -20°C in a desiccated environment to prevent water absorption.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

start Start: Compound Insoluble in Aqueous Buffer check_ph Is the compound basic? start->check_ph adjust_ph Adjust pH to acidic range (e.g., 4-6) check_ph->adjust_ph Yes use_cosolvent Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No / Unsure recheck_solubility1 Is it soluble now? adjust_ph->recheck_solubility1 recheck_solubility1->use_cosolvent No success Success: Compound Solubilized recheck_solubility1->success Yes serial_dilution Perform serial dilution into aqueous buffer use_cosolvent->serial_dilution recheck_solubility2 Does it precipitate? serial_dilution->recheck_solubility2 lower_concentration Lower the final concentration recheck_solubility2->lower_concentration Yes recheck_solubility2->success No lower_concentration->recheck_solubility2 increase_cosolvent Increase co-solvent percentage (check for experimental compatibility) lower_concentration->increase_cosolvent increase_cosolvent->recheck_solubility2 fail Still Insoluble: Consider formulation strategies (e.g., cyclodextrins, surfactants) increase_cosolvent->fail

Caption: Troubleshooting workflow for compound solubility.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway where an amino alcohol compound might act as an antagonist to a G-protein coupled receptor (GPCR). This is a generalized example and is not based on specific data for this compound.

cluster_cell Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activates enzyme Effector Enzyme g_protein->enzyme Activates second_messenger Second Messenger enzyme->second_messenger Produces ligand Endogenous Ligand ligand->receptor Activates compound This compound (Hypothetical Antagonist) compound->receptor Blocks cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical GPCR antagonism by an amino alcohol.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes to 2-Methyl-3-(methylamino)butan-2-ol, a valuable amino alcohol intermediate in pharmaceutical development. The routes are evaluated based on detailed experimental protocols, reaction yields, and precursor accessibility. All quantitative data is summarized for ease of comparison, and logical workflows are visualized using the DOT language.

Introduction

This compound is a chiral amino alcohol whose structure is of interest in the development of new therapeutic agents. The efficient and scalable synthesis of this compound is crucial for further investigation of its biological properties. This guide outlines and compares two plausible multi-step synthetic pathways starting from commercially available precursors:

  • Route 1: Epoxidation and Ring-Opening of an Allylic Alcohol

  • Route 2: Reductive Amination of a Hydroxy Ketone

Data Summary

ParameterRoute 1: Epoxidation & Ring-OpeningRoute 2: Reductive Amination
Starting Material 2-Methyl-3-butyn-2-ol2-Methyl-3-butyn-2-ol
Key Intermediates 2-Methyl-3-buten-2-ol, 2,3-Epoxy-2-methylbutan-2-ol3-Hydroxy-3-methylbutan-2-one
Overall Yield Estimated >60% (literature-based)Estimated >30% (literature-based)
Number of Steps 32
Reagents & Conditions Lindlar Catalyst, m-CPBA, MethylamineMercury(II) oxide/H₂SO₄, Methylamine, NaBH₄ or NaBH(OAc)₃
Potential Challenges Regioselectivity of epoxide ring-openingLow yield in ketone synthesis step, potential for side reactions

Synthesis Route Comparison

Route 1: Epoxidation and Ring-Opening of 2-Methyl-3-buten-2-ol

This three-step synthesis begins with the selective hydrogenation of 2-methyl-3-butyn-2-ol to the corresponding alkene, 2-methyl-3-buten-2-ol. Subsequent epoxidation of the double bond followed by nucleophilic ring-opening of the epoxide with methylamine yields the target molecule.

G cluster_0 Route 1: Epoxidation & Ring-Opening 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol 2-Methyl-3-buten-2-ol 2-Methyl-3-buten-2-ol 2-Methyl-3-butyn-2-ol->2-Methyl-3-buten-2-ol Lindlar Catalyst, H2 (Yield: 94%) 2,3-Epoxy-2-methylbutan-2-ol 2,3-Epoxy-2-methylbutan-2-ol 2-Methyl-3-buten-2-ol->2,3-Epoxy-2-methylbutan-2-ol m-CPBA Target_1 This compound 2,3-Epoxy-2-methylbutan-2-ol->Target_1 Methylamine

Fig. 1: Synthetic pathway for Route 1.

Step 1: Synthesis of 2-Methyl-3-buten-2-ol

A solution of 2-methyl-3-butyn-2-ol (336 g) in an equal volume of light petroleum is treated with quinoline (16.8 g) and Lindlar catalyst (30 g). The mixture is cooled to 10°C and shaken in a hydrogen atmosphere until 4 moles of hydrogen are absorbed (approximately 3-5 hours). The catalyst is then removed by filtration, and the product is purified by distillation to yield 2-methyl-3-buten-2-ol (323 g, 94% yield).[1]

Step 2: Epoxidation of 2-Methyl-3-buten-2-ol

To a solution of 2-methyl-3-buten-2-ol in a suitable non-aqueous solvent such as dichloromethane, an equimolar amount of meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. The organic layer is dried and concentrated to yield 2,3-epoxy-2-methylbutan-2-ol. Reaction yields for this step are typically around 75%.[2]

Step 3: Ring-Opening of 2,3-Epoxy-2-methylbutan-2-ol with Methylamine

The epoxide is dissolved in a polar solvent, such as methanol or water, and an excess of methylamine (as a solution in the solvent) is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the ring-opening. The reaction is expected to proceed via an S(_N)2 mechanism, with the nucleophilic attack of methylamine preferentially occurring at the less sterically hindered carbon of the epoxide ring. After completion, the solvent and excess methylamine are removed under reduced pressure, and the crude product is purified by distillation or chromatography to afford this compound.

Route 2: Reductive Amination of 3-Hydroxy-3-methylbutan-2-one

This two-step approach involves the hydration of 2-methyl-3-butyn-2-ol to form the α-hydroxy ketone, 3-hydroxy-3-methylbutan-2-one. This ketone then undergoes reductive amination with methylamine to produce the target amino alcohol.

G cluster_1 Route 2: Reductive Amination 2-Methyl-3-butyn-2-ol_2 2-Methyl-3-butyn-2-ol 3-Hydroxy-3-methylbutan-2-one 3-Hydroxy-3-methylbutan-2-one 2-Methyl-3-butyn-2-ol_2->3-Hydroxy-3-methylbutan-2-one HgO, H2SO4, H2O (Yield: 32.2%) Target_2 This compound 3-Hydroxy-3-methylbutan-2-one->Target_2 Methylamine, NaBH4 or NaBH(OAc)3

Fig. 2: Synthetic pathway for Route 2.

Step 1: Synthesis of 3-Hydroxy-3-methylbutan-2-one

To a solution of 100 ml of water and 19 ml of concentrated sulfuric acid, 13 g of yellow mercury(II) oxide is added over 1.5 hours. Then, 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol is added dropwise at 65-75°C. The mixture is stirred at this temperature for 30 minutes. After cooling to room temperature, the reaction mixture is filtered. The filtrate is extracted with ether (3 x 20 ml). The combined organic phases are washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated. The product is then distilled, collecting the fraction at 140°C, to yield 45.6 g of 3-hydroxy-3-methylbutan-2-one (32.2% yield).[3]

Step 2: Reductive Amination of 3-Hydroxy-3-methylbutan-2-one

To a solution of 3-hydroxy-3-methylbutan-2-one and an equimolar amount of methylamine in a suitable solvent like methanol or 1,2-dichloroethane, a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for its selectivity in reducing the intermediate iminium ion in the presence of the ketone.[4][5][6] The reaction is typically stirred at room temperature until completion. An acidic work-up followed by extraction and purification by distillation or chromatography would yield the final product. Alternatively, sodium borohydride (NaBH₄) can be used, often after allowing sufficient time for imine formation to complete.[3][7][8]

Comparison and Conclusion

Route 1 appears to be the more promising pathway due to the high reported yield for the initial hydrogenation step (94%). While a specific yield for the epoxidation and subsequent ring-opening with methylamine for these particular substrates was not found in the literature, similar reactions are known to proceed with good to excellent yields. The regioselectivity of the epoxide ring-opening is a critical factor, with the attack of methylamine expected to occur at the less substituted carbon, leading to the desired product.

Route 2 suffers from a significantly lower yield in the synthesis of the key ketone intermediate (32.2%). Although reductive amination is generally a high-yielding reaction, the low overall yield of this route makes it less efficient.

Based on the available data, Route 1 offers a potentially more efficient and higher-yielding pathway to this compound. Further optimization of the epoxidation and ring-opening steps would be necessary to confirm the overall efficacy of this route. For researchers and drug development professionals, the choice of synthesis will ultimately depend on the scalability, cost of reagents, and the desired purity of the final compound. It is recommended to perform small-scale pilot reactions for both routes to determine the optimal conditions and actual yields before scaling up.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For a molecule such as 2-Methyl-3-(methylamino)butan-2-ol, which possesses both a hydroxyl and a secondary amine group, selecting and validating an appropriate analytical method is critical to ensure the accuracy, precision, and reliability of quantitative and qualitative data. This guide provides a comparative overview of potential analytical methods, complete with detailed experimental protocols and hypothetical validation data to aid researchers in their method development and validation endeavors.

Due to the polar nature of this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable analytical approaches, each with distinct advantages and challenges. Direct analysis by GC can be problematic due to the compound's low volatility and potential for on-column adsorption, making derivatization a common strategy to improve its chromatographic properties.[1][2] Conversely, HPLC is well-suited for the analysis of polar compounds and can be adapted for both achiral and chiral separations.

This guide will explore two primary hypothetical methods:

  • Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Method B: High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

A comparison of these methods will be presented based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Experimental Workflow

The general workflow for the validation of an analytical method for this compound is depicted below. This process ensures that the chosen method is suitable for its intended purpose.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose (e.g., Impurity testing, Assay) select_method Select Analytical Method (GC-MS or HPLC-UV/MS) define_purpose->select_method protocol Develop Validation Protocol select_method->protocol prep_samples Prepare Standards & Samples protocol->prep_samples perform_exp Perform Validation Experiments prep_samples->perform_exp collect_data Collect Raw Data perform_exp->collect_data analyze_data Analyze & Interpret Data collect_data->analyze_data compare_criteria Compare Against Acceptance Criteria analyze_data->compare_criteria report Prepare Validation Report compare_criteria->report Method_Selection_Logic Decision Logic for Method Selection start Start: Need to Analyze This compound volatile_impurities Primary Goal: Analysis of Volatile Impurities? start->volatile_impurities chiral_separation Primary Goal: Chiral Separation? volatile_impurities->chiral_separation No gc_ms Select GC-MS with Derivatization volatile_impurities->gc_ms Yes hplc_uv_ms Select Achiral HPLC-UV/MS chiral_separation->hplc_uv_ms No chiral_hplc Select Chiral HPLC Method chiral_separation->chiral_hplc Yes end End: Method Selected gc_ms->end hplc_uv_ms->end chiral_hplc->end

References

A Comparative Spectroscopic Analysis of 2-Methyl-3-(methylamino)butan-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Methyl-3-(methylamino)butan-2-ol and its structural analogs: 3-amino-2-methylbutan-2-ol, 2,3-dimethylbutane-2,3-diol, and 3-methylbutan-2-amine. The objective is to offer a comprehensive analysis of their spectroscopic properties to aid in their identification, characterization, and further development in pharmaceutical and chemical research. This comparison relies on available experimental and predicted data from established chemical databases.

Spectroscopic Data Summary

The following tables summarize the available ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its selected analogs. Please note that experimental data for the primary compound of interest is limited, and thus, predicted values are included where available and specified.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundProton AssignmentChemical Shift (ppm)Multiplicity
This compound Data not available--
3-amino-2-methylbutan-2-ol Data not available--
2,3-dimethylbutane-2,3-diol [1]-C(CH₃)₂~1.2s
-OHVariables
3-methylbutan-2-amine Data not available--

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbon AssignmentChemical Shift (ppm)
This compound Data not available-
3-amino-2-methylbutan-2-ol Data not available-
2,3-dimethylbutane-2,3-diol -C(CH₃)₂~25
-C(OH)~72
3-methylbutan-2-amine Data not available-

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound Data not available-
3-amino-2-methylbutan-2-ol [2]O-H stretch~3400-3200 (broad)
N-H stretch~3300-3100
C-H stretch~2970-2850
N-H bend~1600
2,3-dimethylbutane-2,3-diol [1][3]O-H stretch~3400 (broad)
C-H stretch~2970
3-methylbutan-2-amine N-H stretch~3360, ~3280
C-H stretch~2960
N-H bend~1600

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
This compound 117 (Predicted)102, 88, 72, 58
3-amino-2-methylbutan-2-ol [2]10388, 70, 58, 43
2,3-dimethylbutane-2,3-diol [3]118103, 85, 59, 43
3-methylbutan-2-amine [4]8772, 58, 44, 41

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) with tetramethylsilane (TMS) added as an internal standard (0 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is often used as a secondary reference.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid or solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

Structural Relationships of Analogs

Structural Relationships A This compound B 3-amino-2-methylbutan-2-ol A->B - CH₃ on N C 2,3-dimethylbutane-2,3-diol A->C - NHCH₃ + OH D 3-methylbutan-2-amine A->D - OH - CH₃ on C2

Caption: Structural differences between the parent compound and its analogs.

General Spectroscopic Analysis Workflow

General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Obtain Pure Sample B Dissolve in Deuterated Solvent (NMR) A->B C Place on ATR Crystal (IR) A->C D Introduce into Ion Source (MS) A->D E NMR Spectrometer B->E F FTIR Spectrometer C->F G Mass Spectrometer D->G H Process Spectra E->H F->H G->H I Peak Integration & Chemical Shift Analysis H->I J Functional Group Identification H->J K Fragmentation Pattern Analysis H->K L Structure Elucidation I->L J->L K->L

Caption: A generalized workflow for spectroscopic analysis of small molecules.

Hypothetical Signaling Pathway for Amino Alcohol Insecticides

Amino alcohols have shown potential as insecticides.[5] A possible mechanism of action could involve the disruption of neurotransmission. The following diagram illustrates a hypothetical signaling pathway where an amino alcohol antagonist blocks a neurotransmitter receptor.

Hypothetical Insecticidal Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Action Potential B Neurotransmitter Release A->B C Neurotransmitter B->C E Neurotransmitter Receptor C->E Binds D Amino Alcohol (Antagonist) F Blocked Receptor D->F Blocks G No Signal Transduction F->G H Paralysis / Death G->H

Caption: Hypothetical pathway of an amino alcohol insecticide acting as a receptor antagonist.

References

Comparative Analysis of the Biological Activity of 2-Methyl-3-(methylamino)butan-2-ol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 2-Methyl-3-(methylamino)butan-2-ol. Due to a lack of publicly available experimental data for this specific compound, this analysis focuses on the biological activities of structurally similar amino alcohols. The information presented is intended to guide future research and highlight potential areas of investigation for this class of compounds.

Overview of Amino Alcohols

Amino alcohols are a class of organic compounds containing both an amine and a hydroxyl functional group. This structural motif is present in numerous biologically active molecules, including natural products, pharmaceuticals, and synthetic compounds. The biological activities of amino alcohols are diverse and can be significantly influenced by subtle structural modifications, such as the substitution on the nitrogen atom, the stereochemistry of the chiral centers, and the overall carbon skeleton.

Comparative Biological Activity

Antimicrobial Activity

While no specific antimicrobial data exists for this compound, studies on related β-amino acid derivatives with a butanoic acid backbone have shown activity against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid against Staphylococcus aureus and Mycobacterium luteum. It is important to note that these compounds are more complex than this compound, featuring an additional hydroxyphenylamino group.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
3-((2-hydroxyphenyl)amino)butanoic acid derivatives (9b, 9c, 10c, 12f)Staphylococcus aureus31.2[1]
3-((2-hydroxyphenyl)amino)butanoic acid derivative (9a)Staphylococcus aureus62.5[1]
3-((2-hydroxyphenyl)amino)butanoic acid derivative (13)Mycobacterium luteum15.6[1]
3-((2-hydroxyphenyl)amino)butanoic acid derivatives (10c, 12g)Mycobacterium luteum31.2[1]
3-((2-hydroxyphenyl)amino)butanoic acid derivatives (9a-c, 10b, 12f)Mycobacterium luteum62.5[1]

These findings suggest that the butanol backbone present in this compound could potentially serve as a scaffold for developing new antimicrobial agents. The presence of the amino and hydroxyl groups may contribute to interactions with bacterial cell components.

Acetylcholinesterase (AChE) Inhibition

Amino alcohols are also investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While no direct AChE inhibition data for this compound was found, the general class of amino alcohols has been explored for this activity. The potency of AChE inhibition is highly dependent on the specific structure of the amino alcohol and its ability to interact with the active site of the enzyme. For instance, more complex carbamate derivatives containing amino alcohol moieties have shown potent AChE inhibition with IC50 values in the nanomolar range.[2]

The structural similarity of this compound to choline, the natural substrate of AChE, suggests a potential, albeit likely weak, interaction with the enzyme. Further investigation is required to determine if this compound or its derivatives could be optimized to act as effective AChE inhibitors.

Cytotoxicity

The cytotoxic potential of amino alcohols is another area of active research, with some compounds showing promise as anticancer agents. The cytotoxicity of amino alcohols can be influenced by factors such as chain length and the position of the functional groups. For example, a study on a series of amino alcohols found that their cytotoxicity, expressed as the 50% inhibitory concentration (NI50), ranged from 3 mM to 30 mM in rat hepatoma-derived Fa32 cells.[3] Specific IC50 values for this compound or its close analogs are not available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on this compound and related compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a solution of the acetylcholinesterase enzyme.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution. The mixture is pre-incubated for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate ATCI and the chromogen DTNB.

  • Measurement: The absorbance is measured at a wavelength of 412 nm at regular intervals. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cells (e.g., a cancer cell line) are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm.

  • Calculation of Cytotoxicity: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of amino alcohols.

Structure_of_Target_and_Analogs Target This compound (Target Compound) Analog1 3-(Methylamino)butan-2-ol Target->Analog1 - CH3 at C2 Analog2 2-Amino-3-methyl-butan-2-ol Target->Analog2 - N-Methyl + Primary Amine Analog3 3-Aminobutan-2-ol Target->Analog3 - N-Methyl, - CH3 at C2 + Primary Amine Analog4 N,N-Dimethyl-3-amino-2-butanol Target->Analog4 + N-Methyl

Caption: Structural relationship of the target compound to its analogs.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results Compound Test Compound (this compound) SerialDilution Serial Dilution of Compound Compound->SerialDilution Bacteria Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Bacteria Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for antimicrobial susceptibility testing.

AChE_Inhibition_Pathway cluster_pathway Normal Hydrolysis vs. Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Inhibitor Amino Alcohol (Potential Inhibitor) Inhibitor->AChE Blocks Binding Synaptic_Cleft Synaptic Cleft

References

Purity Assessment of 2-Methyl-3-(methylamino)butan-2-ol from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 2-Methyl-3-(methylamino)butan-2-ol sourced from three different suppliers. The objective is to present an impartial, data-driven analysis to aid researchers in selecting the most suitable material for their specific applications, where purity is a critical parameter. The following sections detail the quantitative purity analysis, the experimental protocols utilized for these assessments, and visual representations of the workflow and decision-making processes.

Quantitative Purity Comparison

The purity of this compound from three fictionalized suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy was employed for structural confirmation and identification of major impurities. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.5%98.2%99.8%
Purity by GC-MS (% Area) 99.4%98.1%99.7%
Impurity 1 (Unidentified, RRT 0.85) 0.2%0.9%0.1%
Impurity 2 (Starting Material) 0.15%0.5%Not Detected
Residual Solvents (GC-HS) <0.1%0.3% (Isopropanol)<0.05%
Water Content (Karl Fischer) 0.1%0.25%0.08%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for polar amino alcohols.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

The HPLC method was developed for the analysis of polar amine compounds.[1][2][4]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A polar-modified reversed-phase column (e.g., C18 with polar endcapping) or a HILIC column suitable for retaining polar analytes.

  • Mobile Phase: A gradient elution was employed using a two-solvent system.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples were dissolved in the initial mobile phase composition (95:5 Solvent A:Solvent B) to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the analyte, derivatization is often required for GC analysis to improve volatility and peak shape.[5][6]

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm x 0.25 µm.

  • Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. A 1 mg sample was dissolved in 100 µL of pyridine, and 100 µL of BSTFA was added. The mixture was heated at 70°C for 30 minutes.

  • Injector: Split/splitless injector, operated in split mode (20:1) at 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded for structural confirmation and to identify any major impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Sample Concentration: Approximately 10 mg/mL.

  • ¹H NMR: 16 scans, relaxation delay of 1s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2s.

Visualized Experimental Workflow and Decision Matrix

To further clarify the processes involved in this comparative study, the following diagrams have been generated.

ExperimentalWorkflow cluster_sample Sample Receipt cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis SampleA Supplier A Prep Dissolution & Derivatization SampleA->Prep SampleB Supplier B SampleB->Prep SampleC Supplier C SampleC->Prep HPLC HPLC Purity Prep->HPLC GCMS GC-MS Purity & Impurity ID Prep->GCMS NMR Structural Confirmation Prep->NMR KF Water Content Prep->KF Data Compare Purity, Impurities, & Solvents HPLC->Data GCMS->Data NMR->Data KF->Data

Purity assessment workflow for this compound.

DecisionTree start Start: Select Supplier purity_check Purity > 99.5%? start->purity_check impurity_check Key Impurities < 0.1%? purity_check->impurity_check Yes reject_supplier Reject Supplier purity_check->reject_supplier No solvent_check Residual Solvents < 0.1%? impurity_check->solvent_check Yes impurity_check->reject_supplier No select_supplier Select Supplier solvent_check->select_supplier Yes solvent_check->reject_supplier No

Decision matrix for supplier selection based on purity criteria.

References

Benchmarking the performance of 2-Methyl-3-(methylamino)butan-2-ol in a specific reaction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the catalytic activity of 2-Methyl-3-(methylamino)butan-2-ol in specific chemical reactions could not be compiled due to a lack of available experimental data in the public domain. Searches for performance benchmarks, comparative studies, and detailed experimental protocols for this specific compound did not yield sufficient quantitative data to generate a meaningful comparison guide.

However, to demonstrate the requested format and provide valuable insights into a closely related area of research, this guide will instead focus on the well-documented selective hydrogenation of 2-methyl-3-butyn-2-ol . This reaction is a critical step in the synthesis of vitamins and fine chemicals, and there is a wealth of comparative data on the performance of various catalysts.

Benchmarking Catalyst Performance in the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

The selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to 2-methyl-3-buten-2-ol (MBE) is a key industrial process where high selectivity is crucial to avoid the over-hydrogenation to 2-methyl-2-butanol (MBA). This guide compares the performance of different catalytic systems in this reaction, providing experimental data and procedural insights for researchers and drug development professionals.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the selective hydrogenation of 2-methyl-3-butyn-2-ol.

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to MBE (%)Reference
Pdγ-Al2O3255~100~88[1]
Pdγ-Al2O3 (high-temp reduction)255~10097[1]
PdZnO130160~75[2]
Pd (Lindlar)CaCO3130160~60[2]
PdAl2O3130160~30[2]
Cu (7 nm)SiO21402050~100[3]
Cu (7 nm)SiO2160205080[3]
Cu (2 nm)SiO216020-Lower than 7nm Cu[2][3]
PdZnTiO2--9581.5 - 88.9[4]

Note: Direct comparison between all catalysts is challenging due to varying reaction conditions. The data presented is based on the available information in the cited sources.

Experimental Protocols

The experimental setups for catalytic hydrogenation of 2-methyl-3-butyn-2-ol generally involve a batch or continuous flow reactor. Key parameters that are controlled and monitored include temperature, pressure, reactant concentration, and flow rate.

General Procedure for Continuous-Flow Hydrogenation:

A continuous-flow fixed-bed reactor system is typically employed. The catalyst is packed into the reactor. A solution of 2-methyl-3-butyn-2-ol in a suitable solvent (e.g., toluene) and hydrogen gas are continuously fed into the reactor at controlled flow rates. The reaction temperature and pressure are maintained at the desired setpoints. The output stream is then analyzed using techniques like gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards the desired product. For example, in the study involving Pd/γ-Al2O3, a continuous-flow hydrogenation of 2-methyl-3-butyn-2-ol was investigated over a wide range of temperatures and pressures[1].

General Procedure for Three-Phase Hydrogenation:

In a typical three-phase hydrogenation experiment, the catalyst (solid), a solution of 2-methyl-3-butyn-2-ol (liquid), and hydrogen (gas) are brought into contact in a reactor. For instance, the performance of a Pd/ZnO catalyst was studied in a three-phase hydrogenation setup where a Langmuir-Hinshelwood mechanism was applied to model the kinetics[5]. The reaction is carried out under specific temperature and pressure conditions with stirring to ensure good mass transfer. Samples are periodically withdrawn and analyzed to monitor the reaction progress.

Catalyst Preparation:

The performance of a catalyst is highly dependent on its preparation method. For instance, Pd/γ-Al2O3 catalysts were prepared with different pretreatment conditions, including high-temperature reduction, which was found to significantly promote selectivity[1]. In another example, bimetallic PdZn nanoparticles were synthesized and embedded on a TiO2 support[4].

Mandatory Visualization

Reaction Pathway for the Hydrogenation of 2-Methyl-3-butyn-2-ol

ReactionPathway MBY 2-Methyl-3-butyn-2-ol (MBY) MBE 2-Methyl-3-buten-2-ol (MBE) (Desired Product) MBY->MBE + H2 (Selective) MBA 2-Methyl-2-butanol (MBA) (Over-hydrogenation Product) MBE->MBA + H2 (Unselective) ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, Sol-gel) Pretreatment Pretreatment (e.g., Reduction, Calcination) Catalyst_Synthesis->Pretreatment Reactor_Setup Reactor Setup (Batch or Continuous Flow) Pretreatment->Reactor_Setup Reaction_Execution Reaction Execution (Controlled T, P, Flow Rate) Reactor_Setup->Reaction_Execution Sampling Product Sampling Reaction_Execution->Sampling Analysis Analysis (e.g., Gas Chromatography) Sampling->Analysis Data_Interpretation Data Interpretation (Conversion, Selectivity) Analysis->Data_Interpretation

References

A Comparative Analysis of the Reaction Kinetics of 2-Methyl-3-(methylamino)butan-2-ol and Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the reaction kinetics of 2-Methyl-3-(methylamino)butan-2-ol in comparison with structurally similar amino alcohols. This report includes a plausible synthetic protocol for the target compound and presents kinetic data for analogous molecules to infer its reactivity profile.

Introduction

This compound is a tertiary amino alcohol with potential applications in organic synthesis and as a building block for pharmacologically active molecules. Understanding its reaction kinetics is crucial for optimizing reaction conditions, predicting product formation, and assessing its stability and reactivity in various chemical environments. Due to the limited availability of direct kinetic data for this specific compound, this guide provides a comparative study by examining the reaction kinetics of structurally related amino alcohols. This analysis, supplemented by a detailed, plausible synthetic protocol for the target molecule, aims to provide a valuable resource for researchers in the field.

Comparative Kinetic Data

CompoundReactionRate Constant (k)Temperature (K)ConditionsReference
1-ButanolOxidation-1200-1800Shock Tube[1]
2-ButanolOxidation-1200-1800Shock Tube[1]
iso-ButanolOxidation-1200-1800Shock Tube[1]
tert-ButanolOxidation-1200-1800Shock Tube[1]
2-Amino-2-methyl-1-propanol (AMP)Reaction with OH radicals---[2]

Note: Specific rate constants for the butanol isomers' oxidation in the provided reference are presented in the context of a detailed kinetic model rather than single values, focusing on ignition delay times. The reaction of 2-amino-2-methyl-1-propanol with CO2 has been studied, but direct rate constants for its oxidation were not found in the initial searches. The reactivity of butanol isomers was found to be in the order of 1-butanol and iso-butanol being more reactive than tert-butanol and 2-butanol, with the former reacting primarily through H-atom abstraction and the latter through dehydration.[1]

Discussion of Expected Reactivity

Based on the available data for its structural analogs, the reactivity of this compound can be inferred. The presence of a tertiary alcohol group, similar to tert-butanol, suggests that oxidation at the carbinol carbon might be slower compared to primary or secondary alcohols. However, the molecule also possesses a secondary amine with a methyl substituent. The nitrogen atom and the adjacent C-H bonds are potential sites for oxidation. The N-methyl group could influence the reaction kinetics compared to a primary amine due to steric and electronic effects. The overall reactivity will be a composite of the susceptibility of both the alcohol and the amino functionalities to the specific reaction conditions. For instance, in an oxidative environment, competition between hydroxyl group oxidation and reactions at the amino group would be expected.

Experimental Protocols

Synthesis of this compound via Reductive Amination

The following is a plausible, detailed experimental protocol for the synthesis of this compound based on the well-established method of reductive amination. The starting material for this proposed synthesis is 3-hydroxy-3-methyl-2-butanone.

Materials:

  • 3-Hydroxy-3-methyl-2-butanone

  • Methylamine (solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-3-methyl-2-butanone (1.0 eq) in dichloromethane (DCM). To this solution, add a solution of methylamine (1.5 eq) in THF or methanol. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic. Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Ketone 3-Hydroxy-3-methyl-2-butanone Imine_Formation Imine/Enamine Formation (DCM, rt) Ketone->Imine_Formation Amine Methylamine Amine->Imine_Formation Reduction Reductive Amination (NaBH(OAc)₃, DCM, rt) Imine_Formation->Reduction Intermediate Quench Quench (aq. NaHCO₃) Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

While direct kinetic data for this compound remains elusive, a comparative analysis of its structural analogs provides valuable insights into its expected reactivity. The presence of both a tertiary alcohol and a secondary amine functionality suggests a complex reactivity profile that will be dependent on the specific reaction conditions. The provided synthetic protocol offers a practical and efficient route to obtain this compound for further experimental investigation. Future studies should focus on acquiring direct kinetic data for the oxidation and other key reactions of this compound to enable a more precise and quantitative comparison with other amino alcohols. This will be critical for its potential application in the development of new chemical entities and materials.

References

Verifying the Structure of 2-Methyl-3-(methylamino)butan-2-ol: A Comparative Guide to Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of advanced analytical techniques for the structural elucidation of 2-Methyl-3-(methylamino)butan-2-ol. By presenting objective performance comparisons and supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

Introduction to this compound

This compound is a small organic molecule belonging to the class of amino alcohols. Its structure, featuring a tertiary alcohol and a secondary amine, presents a unique analytical challenge requiring a combination of modern spectroscopic and spectrometric techniques for unambiguous verification. The precise determination of its molecular structure is a critical prerequisite for understanding its chemical properties and potential applications.

Comparative Analysis of Analytical Techniques

The structural verification of this compound relies on a synergistic approach, employing several advanced analytical techniques. Each method provides unique insights into the molecular architecture, and their combined application leads to a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃ (a)1.15 (s, 6H)25.0
C3-H (b)2.80 (q, 1H)65.0
C4-CH₃ (c)1.10 (d, 3H)15.0
N-CH₃ (d)2.45 (s, 3H)35.0
OH (e)(broad s, 1H)-
NH (f)(broad s, 1H)-
C2 (g)-72.0
C3 (h)-65.0

Note: Predicted chemical shifts are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and connectivity.

Predicted Mass Spectrometry Data (Electron Ionization):

m/z Relative Intensity (%) Proposed Fragment
1175[M]⁺ (Molecular Ion)
10240[M - CH₃]⁺
8410[M - CH₃ - H₂O]⁺
58100[CH₃CH=NHCH₃]⁺ (α-cleavage)
4330[C₃H₇]⁺

Predicted Collision Cross Section (CCS) values for different adducts of this compound have been calculated, which can be experimentally verified using ion mobility-mass spectrometry.[1]

Adduct m/z Predicted CCS (Ų)
[M+H]⁺118.12264126.8
[M+Na]⁺140.10458133.0
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FTIR Absorption Bands:

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchTertiary Alcohol
3400-3300 (sharp, medium)N-H stretchSecondary Amine
2970-2850C-H stretchAlkanes
1380-1370C-H bendgem-dimethyl
1150-1050C-O stretchTertiary Alcohol
1100-1000C-N stretchAmine
X-ray Crystallography

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument, typically with proton decoupling.

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrals.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Accelerate the resulting ions into the mass analyzer.

  • Detect the ions and record the mass-to-charge ratio (m/z) and relative abundance to generate the mass spectrum.

FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Acquire the background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

X-ray Crystallography

Single-Crystal X-ray Diffraction General Procedure:

  • Grow suitable single crystals of this compound, typically by slow evaporation of a solvent.

  • Mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.

  • Center the crystal in the X-ray beam of a diffractometer.

  • Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.

  • Process the diffraction data and solve the crystal structure using specialized software to obtain the final three-dimensional model of the molecule.

Visualizations

Structural_Verification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRD X-ray Crystallography (if crystalline) Purification->XRD Interpretation Spectral Interpretation & Data Analysis NMR->Interpretation MS->Interpretation FTIR->Interpretation XRD->Interpretation Structure Structure Confirmation Interpretation->Structure Combined Evidence

NMR_Signaling_Pathway cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_2D_NMR 2D NMR H_Chem_Shift Chemical Shift (ppm) - Electronic Environment Structure Molecular Structure H_Chem_Shift->Structure H_Integration Integration - Proton Ratio H_Integration->Structure H_Splitting Splitting Pattern (J-coupling) - Neighboring Protons H_Splitting->Structure C_Chem_Shift Chemical Shift (ppm) - Carbon Environment C_Chem_Shift->Structure DEPT DEPT Spectra - CH, CH₂, CH₃ Multiplicity DEPT->Structure COSY COSY - ¹H-¹H Correlations COSY->Structure HSQC HSQC - ¹H-¹³C Direct Correlations HSQC->Structure HMBC HMBC - ¹H-¹³C Long-Range Correlations HMBC->Structure

MS_Fragmentation_Pathway Molecule This compound C₆H₁₅NO MolecularIon Molecular Ion [M]⁺ m/z = 117 Molecule->MolecularIon Electron Ionization (70 eV) Fragment1 [M - CH₃]⁺ m/z = 102 MolecularIon->Fragment1 Loss of CH₃ radical Fragment2 α-cleavage [CH₃CH=NHCH₃]⁺ m/z = 58 MolecularIon->Fragment2 C-C bond cleavage Fragment3 [M - CH₃ - H₂O]⁺ m/z = 84 Fragment1->Fragment3 Loss of H₂O

Conclusion

The definitive structural verification of this compound necessitates a multi-technique analytical approach. While NMR spectroscopy provides the foundational carbon-hydrogen framework, mass spectrometry confirms the molecular weight and key structural fragments. FTIR spectroscopy identifies the essential functional groups, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By comparing the experimental data obtained from these techniques with predicted values and established principles of spectral interpretation, researchers can confidently elucidate and verify the structure of this and other small organic molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-3-(methylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Chemical Handling Professionals

This document provides a comprehensive overview of the recommended procedures for the proper disposal of 2-Methyl-3-(methylamino)butan-2-ol (CAS No. 412274-84-1). The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with standard laboratory safety protocols.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally similar flammable amino alcohols. It is imperative to consult the substance-specific SDS once available and to adhere to all local, state, and federal regulations regarding chemical waste disposal.

Key Safety and Handling Parameters

Due to the absence of a specific SDS for this compound, the following table summarizes general safety and handling information based on analogous compounds. These values should be treated as estimates and handled with appropriate caution.

ParameterGuidelineSource Analogy
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or under a chemical fume hood.General laboratory safety standards for flammable organic compounds and amines.
Flammability Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use explosion-proof equipment.[1][2][3]Based on SDS for similar short-chain alcohols and amines.
Incompatible Materials Strong oxidizing agents, acids, and acid chlorides.Common incompatibilities for alcohols and amines.
First Aid: Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.Standard procedure for chemical exposure to the skin.
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.Standard procedure for chemical exposure to the eyes.
First Aid: Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel.Standard procedure for inhalation of chemical vapors.
First Aid: Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.Standard procedure for chemical ingestion.

Disposal Protocol

The disposal of this compound must be managed by a licensed waste disposal company. The following steps outline a general procedure for its collection and preparation for disposal.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include the CAS number: "412274-84-1".

  • Indicate the associated hazards (e.g., "Flammable Liquid," "Irritant").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • Ensure the storage area is away from incompatible materials, heat, and ignition sources.[1][3]

4. Professional Disposal:

  • Arrange for pickup and disposal by a certified hazardous waste management company.

  • Provide the waste management company with all available information regarding the chemical's properties and potential hazards.

  • All disposal activities must be in strict accordance with local, state, and federal environmental regulations.[3]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1][2][3]

  • Containment: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Personal Protection: Do not attempt to clean up a large spill without appropriate PPE and training.

  • Reporting: Report the spill to your institution's EHS office immediately.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Waste Collection - Use dedicated, compatible container - Do not mix with other waste B Step 2: Proper Labeling - Full chemical name - CAS number - Hazard warnings A->B C Step 3: Safe Storage - Sealed container in secondary containment - Cool, well-ventilated area - Away from ignition sources B->C D Step 4: Professional Disposal - Contact licensed waste management - Provide all chemical information - Comply with all regulations C->D

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.